1,2,3,4,5,6-Benzenehexamine

Catalog No.
S676092
CAS No.
4444-26-2
M.F
C6H12N6
M. Wt
168.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5,6-Benzenehexamine

CAS Number

4444-26-2

Product Name

1,2,3,4,5,6-Benzenehexamine

IUPAC Name

benzene-1,2,3,4,5,6-hexamine

Molecular Formula

C6H12N6

Molecular Weight

168.2 g/mol

InChI

InChI=1S/C6H12N6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H2

InChI Key

OWSZUKMVEBFJMZ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1N)N)N)N)N)N

Synonyms

Hexaaminobenzene; Benzenehexamine

Canonical SMILES

C1(=C(C(=C(C(=C1N)N)N)N)N)N

Technical Guide: Hexaaminobenzene as a Building Block for Advanced Materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexaaminobenzene (HAB)

Hexaaminobenzene (HAB) is an organic compound that serves as a critical ligand in synthesizing advanced functional materials. Its molecular structure features six amine groups attached to a benzene ring, enabling it to coordinate with multiple metal ions. This functionality allows for the construction of sophisticated two-dimensional (2D) and porous structures with high electrical conductivity and tunable catalytic properties, making it a subject of significant interest in materials science and catalysis [1] [2].

Primary Applications of Hexaaminobenzene-Derived Materials

The primary application of HAB is in the formation of 2D π–d conjugated coordination polymers and Metal-Organic Frameworks (MOFs). These materials exhibit exceptional electronic properties and a high density of well-defined, single-atom catalytic sites.

Electrochemical Catalysis

HAB-based coordination polymers demonstrate high performance as electrocatalysts for various energy-related reactions. The catalytic activity and selectivity can be tuned by changing the transition metal center coordinated with the HAB ligand.

The table below summarizes the performance of different HAB-based catalysts in key reactions.

Table 1: Electrocatalytic Performance of HAB-Based Materials

Material Application Key Performance Metric Reported Value Citation
Co₃(HAB)₂ Nanosheets Oxygen Evolution Reaction (OER) Overpotential @ 10 mA cm⁻² 310 mV (in 1 M KOH) [3]
Ti-HAB Monolayer CO₂ Reduction Reaction (CO₂RR) Limiting Potential (for CH₄) 1.14 eV [2] [4]
Ti-HAB Monolayer CO₂ Reduction Reaction (CO₂RR) Overpotential (for CH₄) 1.31 V [2] [4]
Various TM-HABs CO₂ Reduction Reaction (CO₂RR) Overpotential Range 0.01 V - 0.7 V [2] [4]
Electronic Devices

The Ni-based HAB 2D coordination polymer has been successfully incorporated into electronic devices. Research shows these materials are mildly conducting and exhibit gate-dependent conductance, indicating their potential for use in field-effect transistors (FETs) and other functional electronic components [1].

Experimental Methodologies for Synthesis and Characterization

The development and analysis of HAB-based materials involve sophisticated synthesis techniques and characterization protocols.

Synthesis of 2D HAB Coordination Polymers

Two primary "bottom-up" synthesis methods are employed to create HAB-based nanosheets, allowing for control over their thickness and stacking.

HAB_Synthesis Start Start: HAB Ligand + Transition Metal Salt LLI Liquid-Liquid Interfacial Reaction Start->LLI ALI Air-Liquid Interfacial Reaction Start->ALI Thick Thick Stacked Layers (~1-2 μm thickness) LLI->Thick Thin Thin Stacked Layers (<10 nm thickness) ALI->Thin SEM Characterization: SEM, AFM Thick->SEM Thin->SEM Diffraction Characterization: Selected Area electron Diffraction SEM->Diffraction Reveals Hexagonal Crystal Structure

Synthesis and characterization workflow for 2D HAB polymers.

Computational Analysis Methodology

Density Functional Theory (DFT) calculations are crucial for predicting the catalytic properties of HAB-based single-atom catalysts before experimental synthesis.

Table 2: Key Parameters for DFT Analysis of TM-HAB Monolayers

Parameter Category Specific Setting Description / Purpose
Software & Functional Dmol³ Package For all spin-polarized DFT computations.
Perdew-Burke-Ernzerhof (PBE) Generalized Gradient Approximation (GGA) for electron exchange-correlation.
Grimme's Method Accounts for van der Waals (vdW) forces for dispersion correction.
System Model Supercell Size 14.33 × 14.33 × 25 ų
Vacuum Space 25 Å along Z-axis to prevent non-physical interactions.
K-point Grid 5 × 5 × 1 Monkhorst–Pack grid for Brillouin zone sampling.
Solvation Model COSMO Simulates aqueous electrolyte environment (dielectric constant = 78.54 for H₂O).
Energy Calculation Computational Hydrogen Electrode (CHE) Models the energy of a proton-electron pair to estimate Gibbs free energy changes (ΔG).

Product Selectivity in CO2 Reduction

The choice of transition metal in the TM-HAB structure dictates the pathway and products of the CO₂ reduction reaction (CO₂RR), enabling selective generation of desired fuels and chemicals.

Table 3: CO2 Reduction Product Selectivity of TM-HAB Monolayers

Transition Metal Primary Reduction Product(s)
Sc, Ti, V, Cr, Cu CH₄ (Methane)
Zn HCOOH (Formic Acid)
Co CH₃OH (Methanol) and CH₄ (Methane)
Mn, Fe HCHO (Formaldehyde), CH₃OH (Methanol), and CH₄ (Methane)

Source: [2] [4]

A significant advantage of TM-HAB catalysts is their ability to effectively suppress the competing Hydrogen Evolution Reaction (HER), thereby increasing the efficiency and selectivity for CO₂ reduction products [2] [4].

Conclusion and Future Perspectives

Hexaaminobenzene has proven to be a versatile and powerful building block for constructing a family of 2D conjugated coordination polymers. These materials are characterized by their high electrical conductivity, stability, and well-dispersed single-atom metal sites, making them exceptional candidates for applications in electrocatalysis (such as OER and CO₂RR) and advanced electronics.

Future research will likely focus on:

  • Expanding the library of HAB-based MOFs with other metal centers.
  • Scaling up synthesis protocols for commercial applications.
  • Further elucidating reaction mechanisms through combined computational and experimental studies.
  • Exploring integrations into full devices and systems for energy conversion and storage.

References

Chemical Profile of 1,2,3,4,5,6-Benzenehexamine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available basic information for 1,2,3,4,5,6-Benzenehexamine (as the 3HCl salt) [1].

Property Value / Description
CAS Number 4444-26-2 [1]
Molecular Formula C6H12N6 [1]
Molecular Weight 168.20 g/mol [1]
Melting Point 255 °C (decomposition) [1]
Appearance Light brown powder [1]
Reported Application Chemical intermediate [1]

Systematic Strategy for Stability and Degradation Kinetics

For a novel compound like Benzenehexamine, you must generate stability data through a structured study. The following workflow outlines the core phases of this process, from initial stress testing to data analysis [2].

G cluster_stress Stress Testing Phase A Define Study Objective B Design Stress Conditions A->B C Sample Analysis & Data Collection B->C B1 Acid/Base Hydrolysis (pH 1-13) B->B1 B2 Oxidative Stress (e.g., 0.3-3% H₂O₂) B->B2 B3 Thermal Stress (e.g., 40-90°C) B->B3 B4 Photolytic Stress (e.g., UV/VIS) B->B4 D Determine Kinetic Parameters C->D E Establish Shelf Life & Storage Conditions D->E

Systematic workflow for drug degradation kinetic studies.

Designing Stress Conditions

The first phase involves exposing the drug substance to various stress conditions to force degradation [2]:

  • Hydrolytic Degradation: Dissolve the drug in solutions of different pH (e.g., 1-13) and incubate at elevated temperatures (e.g., 60-70°C).
  • Oxidative Degradation: Expose the drug to oxidizing agents like hydrogen peroxide (e.g., 0.3-3%).
  • Thermal Degradation: Study the solid-state stability by storing the drug in ovens at temperatures above the intended storage temperature (e.g., 40-90°C).
  • Photolytic Degradation: Expose the solid drug and solutions to UV and visible light.
Determining Kinetic Parameters

After collecting concentration data over time under various stresses, analyze the data to determine the order of reaction and calculate key kinetic parameters [2]. The table below outlines the fundamental kinetic models.

Reaction Order Rate Law Integrated Rate Equation Half-Life (t₁/₂) Equation Shelf-Life (t₉₀) Equation
Zero-Order -d[A]/dt = k₀ [A]ₜ = [A]₀ - k₀t t₁/₂ = [A]₀ / 2k₀ t₉₀ = [A]₀ / 10k₀
First-Order -d[A]/dt = k₁[A] [A]ₜ = [A]₀e^(-k₁t) t₁/₂ = ln(2) / k₁ t₉₀ = ln(10) / k₁
Second-Order -d[A]/dt = k₂[A]² 1/[A]ₜ = 1/[A]₀ + k₂t t₁/₂ = 1 / (k₂[A]₀) t₉₀ = 9 / (k₂[A]₀)
  • Rate Constant (k): Determined experimentally from the slope of the best-fit line in a concentration-time plot.
  • Activation Energy (Eₐ): Calculated using the Arrhenius equation, which allows for predicting degradation at lower, real-world storage temperatures based on data gathered at higher temperatures [2].

Recommendations for a Stability Study Plan

Given the lack of specific data, here is a proposed path forward for your research:

  • Start with Forced Degradation: Follow the systematic strategy above to identify the primary degradation pathways for Benzenehexamine and develop a stability-indicating analytical method (e.g., HPLC) [2].
  • Progress to Formal Stability Studies: Conduct long-term and accelerated stability studies as per ICH guidelines. These studies will generate the data needed to confidently assign a shelf-life and define storage conditions.
  • Consider the Formulation: If developing a drug product, stability can be significantly influenced by excipients, moisture, and packaging. Solid dosage forms often show complex kinetics, sometimes following a pseudo-zero-order where degradation rate is constant until a key reactant is depleted [2].

References

benzenehexamine NMR spectroscopy data

Author: Smolecule Technical Support Team. Date: February 2026

NMR Spectroscopy Fundamentals

For any NMR study, including one on benzenehexamine, the core principles remain the same. The following table summarizes the key data you would expect to find and interpret in an NMR spectrum [1].

Aspect Description
Chemical Shift (δ) Identifies chemical groups/electronic environment; measured in ppm relative to a reference standard (e.g., TMS).
Signal Area Proportional to the number of protons contributing to that signal (primarily for 1H-NMR).
Scalar Coupling (J) Causes signal splitting; provides information on the number of adjacent protons and their connectivity through bonds.
Multiplicity The splitting pattern (e.g., singlet, doublet, triplet) determined by the N+1 rule.

Nuclear Magnetic Resonance (NMR) spectroscopy analyzes molecules by exploiting the magnetic properties of certain atomic nuclei (like 1H, 13C) when placed in a strong external magnetic field [1]. These nuclei absorb and re-emit electromagnetic radiation in the radiofrequency range. The resulting signal, called a Free Induction Decay (FID), is processed to generate an NMR spectrum, which is a plot of intensity versus chemical shift [1].

Key information from the spectrum includes [1]:

  • Chemical Shift: The resonant frequency of a nucleus, expressed in parts per million (ppm), which reveals its local chemical environment.
  • Signal Intensity: In 1H-NMR, the area under a signal is directly proportional to the number of equivalent hydrogen atoms it represents.
  • Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei splits NMR signals into multiple peaks (multiplets). The coupling constant (J), measured in Hz, and the multiplicity provide crucial information about the molecular connectivity and geometry.

A Generalized NMR Workflow

While a dedicated protocol for benzenehexamine was not located, the workflow for an NMR-based study, particularly in fields like metabolomics or protein analysis, follows a structured path. The diagram below outlines this general process, which you can adapt for your compound [2] [3].

NMR_Workflow start Study Design & Sample Preparation exp_design Define Hypothesis & Experimental Groups start->exp_design sample_prep Sample Collection & Preparation exp_design->sample_prep data_acq NMR Data Acquisition sample_prep->data_acq acq_params Parameter Setup: Pulse Program, Scans, Spectral Width data_acq->acq_params run_exp Run NMR Experiment acq_params->run_exp data_proc Data Processing & Analysis run_exp->data_proc process Process FID: Fourier Transform, Phasing, Baseline Correction data_proc->process analyze Analyze Spectrum: Chemical Shift, Integration, Coupling process->analyze interp Data Interpretation & Structural Elucidation analyze->interp id Metabolite Identification & Quantification interp->id stats Statistical Analysis & Biological Interpretation id->stats

A general workflow for an NMR-based study, from sample preparation to data interpretation.

This workflow highlights key stages [2] [3]:

  • Sample Preparation: The sample must be prepared in a suitable solvent and placed in an NMR tube. For quantitative analysis, concentration and buffer conditions are critical.
  • Data Acquisition: This involves setting the correct parameters on the NMR spectrometer, such as the pulse sequence, number of scans, and spectral width, to obtain a high-quality signal.
  • Data Processing & Analysis: The raw FID is processed (Fourier transformation, phasing) to generate a readable spectrum. Peaks are then analyzed for chemical shift, integration, and coupling patterns.
  • Interpretation: The analyzed data is used to identify metabolites, determine molecular structure, and perform statistical analysis to draw biological or chemical conclusions.

A Research Path Forward for Benzenehexamine

Given the lack of specific data, here is a practical approach to proceed with your research:

  • Consult Specialized Databases: Search public NMR databases using the compound's systematic name or CAS number. Repositories like the NMRShiftDB or commercial spectral libraries may contain model spectra.
  • Review Related Compounds: Look for NMR data on structurally similar molecules, such as other benzene derivatives with multiple amine substituents. The behavior of aromatic protons and the influence of amine groups can provide a strong predictive model.
  • Emphasize General Protocols: The generalized workflow and fundamental principles provided here are directly applicable. You can design your experiment by focusing on the key parameters for acquiring a high-resolution 1H-NMR spectrum of an aromatic compound.

References

Introduction to HAB-based MOFs

Author: Smolecule Technical Support Team. Date: February 2026

Hexaaminobenzene (HAB) is an organic linker used to construct a class of two-dimensional (2D) Electrically Conductive Metal-Organic Frameworks (EC-MOFs) [1] [2]. Unlike many traditional MOFs that act as insulators, HAB-based MOFs feature intrinsic electrical conductivity, which significantly expands their utility into electronic applications [2]. The conductivity arises from extended conjugation and charge delocalization pathways created when the HAB linker coordinates with metal ions [2]. These materials are characterized by their high surface area, tunable pore environments, and the ability to be postsynthetically modified, making them highly attractive for advanced applications in energy storage, electrocatalysis, and sensing [1].

Material Properties & Performance Data

HAB-based MOFs demonstrate exceptional performance metrics, particularly in electrical conductivity and surface area, which are critical for their functionality.

Table 1: Key Performance Metrics of HAB-based MOFs

Material Electrical Conductivity Surface Area (BET) Key Application Reference
Ni-HAB MOF 40 S cm⁻¹ Information Missing Supercapacitor Electrode [2]
Cu-HAB MOF Information Missing Information Missing Supercapacitor Electrode [2]
Co-HAB MOF Information Missing Information Missing Electrocatalysis (OER/NO Reduction) [3]
Rh-HAB MOF Information Missing Information Missing Electrocatalysis (NO Reduction) [3]
Cu-HHTC MOF 3.02 × 10⁻³ S cm⁻¹ 1196 m² g⁻¹ Conductive Framework Host [1]

Notes on Properties:

  • High Surface Area: The surface area of 1196 m²/g reported for a related 2D EC-MOF is considered unprecedentedly high for this material class [1].
  • Supercapacitor Performance: Ni-HAB and Cu-HAB MOFs used as supercapacitor electrodes demonstrated high gravimetric capacitance (420 F g⁻¹ and 215 F g⁻¹, respectively) and excellent cycling stability (90% capacitance retention after 12,000 cycles) [2].
  • Electrocatalytic Activity: Co-HAB MOF was identified as a superior catalyst for electrochemical NO reduction to NH₃, with a low limiting potential of -0.26 V [3].

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of M-HAB MOFs

This protocol outlines the synthesis of M-HAB (M = Ni, Cu, Co) MOFs based on published conductive MOF syntheses [2].

Reagents:

  • Metal salt (e.g., Ni(OAc)₂, Cu(OAc)₂, or Co(OAc)₂)
  • Hexaaminobenzene (HAB) linker
  • Aqueous ammonia (NH₄OH)
  • Deionized Water

Procedure:

  • Dissolution: In a sealed vial, dissolve the HAB organic linker (e.g., 0.1 mmol) in a mixture of deionized water (10 mL). In a separate container, dissolve the metal salt (e.g., 0.15 mmol) in deionized water (5 mL).
  • Mixing: Slowly add the metal salt solution to the HAB linker solution under constant stirring.
  • Basification: Add aqueous ammonia dropwise to the mixture until a clear solution is obtained, indicating deprotonation of the linker and complex formation.
  • Reaction: Transfer the solution to a Teflon-lined autoclave and heat at 85-100°C for 12-24 hours.
  • Work-up: Allow the system to cool naturally to room temperature. Collect the resulting crystalline precipitate by filtration.
  • Purification: Wash the solid product sequentially with deionized water and methanol (3 x 10 mL each) to remove unreacted species.
  • Drying: Activate the MOF by drying under dynamic vacuum at 120-150°C for 12 hours.
Protocol 2: Electrochemical Characterization for Supercapacitors

This procedure details how to evaluate the performance of synthesized HAB-MOFs as supercapacitor electrodes [2].

Electrode Fabrication:

  • Slurry Preparation: Mix active material (HAB-MOF), conductive carbon (e.g., carbon black), and binder (e.g., PVDF) in a mass ratio of 80:10:10 using a solvent like N-Methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.
  • Coating: Apply the slurry onto a current collector (e.g., nickel foam or carbon paper).
  • Drying: Dry the coated electrode in an oven at 80°C for 12 hours, then press under high pressure to ensure good adhesion.

Electrochemical Measurements (3-Electrode Setup):

  • Setup: Use the prepared MOF electrode as the working electrode, a platinum plate as the counter electrode, and a standard reference electrode (e.g., Ag/AgCl). Use an aqueous electrolyte such as 1 M KOH or H₂SO₄.
  • Cyclic Voltammetry (CV): Record CV curves at various scan rates (e.g., 5-100 mV/s) within a suitable potential window to study electrochemical behavior.
  • Galvanostatic Charge-Discharge (GCD): Perform GCD tests at different current densities to calculate specific capacitance using the formula: ( C = (I \times \Delta t) / (m \times \Delta V) ), where ( I ) is current, ( \Delta t ) is discharge time, ( m ) is active mass, and ( \Delta V ) is potential window.
  • Stability Testing: Cycle the electrode for thousands of cycles (e.g., 10,000) at a high current density to assess long-term stability.

Application in Electrocatalytic NO Reduction

HAB-based MOFs show promise for electrochemical ammonia synthesis via nitric oxide (NO) reduction, an important industrial process [3].

Workflow Overview:

G Electrocatalytic NO Reduction Workflow DFT Screening\nof TM-HAB MOFs DFT Screening of TM-HAB MOFs Identification of\nActive Candidates\n(Co/Rh-HAB) Identification of Active Candidates (Co/Rh-HAB) DFT Screening\nof TM-HAB MOFs->Identification of\nActive Candidates\n(Co/Rh-HAB)  Computed Binding  Strength of NO Electrochemical\nTesting Electrochemical Testing Identification of\nActive Candidates\n(Co/Rh-HAB)->Electrochemical\nTesting NH₃ Production\nat Low NO Coverage NH₃ Production at Low NO Coverage Electrochemical\nTesting->NH₃ Production\nat Low NO Coverage  Limiting Potential  -0.26 V for Co-HAB ΔG*NO Descriptor ΔG*NO Descriptor ΔG*NO Descriptor->DFT Screening\nof TM-HAB MOFs  Guides

Procedure Details:

  • Computational Screening: Use Density Functional Theory (DFT) calculations to screen various transition metal (TM) HAB-MOFs (e.g., Ti, V, Cr, Mn, Fe, Co, Ni, Cu, Mo, Ru, Rh, Pd). The adsorption Gibbs free energy change of NO (ΔGNO) serves as a primary descriptor for catalytic activity [3].
  • Candidate Identification: Identify promising candidates like Co-HAB and Rh-HAB based on their optimal binding strength with NO molecules [3].
  • Experimental Validation: Fabricate an electrode from the active MOF (e.g., Co-HAB) and test its ENOR performance in an electrochemical cell. Key metrics include the limiting potential for ammonia (NH₃) production and Faradaic efficiency. Co-HAB has shown a low limiting potential of -0.26 V for NH₃ production at low NO coverage [3].

Functionalization & Safety Notes

Postsynthetic Modification:

  • The alkyne functionality within the HAB-based framework can be leveraged for postsynthetic modification, such as hosting heterometal ions (e.g., Ni²⁺, Co²⁺), to impart additional functionality and tailor the material's properties [1].

Safety Considerations:

  • General Laboratory Safety: Standard laboratory safety practices should be followed. This includes wearing appropriate Personal Protective Equipment (PPE) such as lab coats, safety glasses, and gloves.
  • Chemical Handling: The synthesis involves metal salts and organic linkers, which may be hazardous. Consult their Safety Data Sheets (SDS) for specific handling, storage, and disposal instructions.
  • Hydrothermal Synthesis: Exercise caution when using autoclaves and operating at elevated temperatures and pressures. Ensure equipment is rated for the intended use and follow manufacturer guidelines.
  • Electrochemical Systems: Be aware of potential risks associated with electrolytes and applied electrical potentials.

Conclusion and Perspectives

HAB-based MOFs represent a significant advancement in the field of electrically conductive frameworks. Their exceptional surface area, remarkable conductivity, and structural tunability make them outstanding candidates for applications in energy storage and electrocatalysis [1] [2]. Future development should focus on optimizing particle size and morphology, exploring new postsynthetic modification routes to introduce advanced functionalities, and scaling up synthesis for commercial applications.

References

HAB synthesis from 4-nitroaniline

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 4-Nitroaniline

4-Nitroaniline (also known as p-nitroaniline, PNA; CAS No. 100-01-6) is an important organic compound with the formula C6H6N2O2 [1]. It typically appears as a yellow to brown crystalline powder with a faint, ammonia-like odor [2] [3].

Key Chemical and Physical Properties

The table below summarizes the key characteristics of 4-nitroaniline that are relevant for laboratory handling and reaction planning [1] [4] [2].

Property Value / Description
Molecular Formula C6H6N2O2
Molar Mass 138.12 g/mol
Melting Point 146 - 149 °C
Boiling Point 332 °C
Density 1.437 g/cm³
Water Solubility 0.8 g/L at 20 °C
pKa 1.0 (at 25 °C)
Major Hazards Toxic by inhalation, ingestion, and skin contact. Causes methemoglobinemia [4] [2].

Safety and Handling Information

Due to its toxicity, strict safety measures are essential when handling 4-nitroaniline.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety glasses [4].
  • Engineering Controls: Use with adequate ventilation [4].
  • Health Monitoring: Be aware of symptoms like headache, drowsiness, nausea, and cyanosis (bluish skin), which indicate methemoglobinemia [2].
  • Incompatibilities: Incompatible with strong oxidizing agents, strong reducing agents, and strong bases (e.g., sodium hydroxide). It may react vigorously with sulfuric acid at high temperatures [4] [2].

Related Synthetic and Degradation Protocols

While a direct synthesis protocol for HAB is unavailable, the following procedures illustrate common reaction types involving 4-nitroaniline or structurally similar compounds.

Protocol 1: Catalytic Reduction to 1,4-Phenylenediamine

This is a common transformation for 4-nitroaniline, producing a valuable intermediate [5].

  • Objective: Reduction of the nitro group to an amino group.
  • Reagents:
    • 4-Nitroaniline
    • Hydrazine hydrate
    • Inorganic solid support (e.g., Alumina)
    • Catalyst (e.g., FeCl₃·6H₂O, Fe(III) oxide hydroxide, or Fe₃O₄)
    • Methanol (for extraction)
  • Equipment: Microwave synthesizer or conventional heating apparatus.
  • Procedure:
    • Mix: Combine 4-nitroaniline, the solid support, and the catalyst.
    • Add Reductant: Add hydrazine hydrate to the mixture.
    • Irradiate/Heat: Subject the mixture to microwave irradiation for 5-10 minutes (or heat conventionally until completion).
    • Extract: Upon cooling, extract the product with methanol.
  • Notes: Alumina was found to be a highly effective support for this reaction, yielding up to 97% of 1,4-phenylenediamine [5].
Protocol 2: Fenton Oxidation Degradation of a Nitroaniline Derivative

This protocol for degrading 4-methoxy-2-nitroaniline demonstrates an advanced oxidation process that could be adapted for modifying the 4-nitroaniline structure [6].

  • Objective: Oxidative degradation of a nitroaniline compound.
  • Reagents:
    • Target nitroaniline compound (e.g., 100 mg/L 4-methoxy-2-nitroaniline)
    • Hydrogen peroxide (H₂O₂, 30%)
    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
    • Sulfuric acid (H₂SO₄, 0.1 M) or Sodium hydroxide (NaOH, 0.1 M) for pH adjustment
    • Methanol or NaOH (to terminate the reaction)
  • Equipment: Beaker with magnetic stirrer, pH meter, centrifuge, analytical instruments (HPLC, GC-MS, TOC analyzer).
  • Procedure:
    • Prepare Solution: Dissolve the target compound in water (e.g., 500 mL).
    • Adjust pH: Adjust the solution to the desired pH (e.g., 3) using H₂SO₄ or NaOH.
    • Add Catalyst: Add a measured amount of FeSO₄·7H₂O to the solution.
    • Initiate Reaction: Add H₂O₂ to start the Fenton reaction.
    • Sample and Quench: At designated time intervals, withdraw aliquots and immediately quench the reaction with NaOH or methanol.
    • Analyze: Centrifuge the samples and analyze the supernatant for reactant disappearance and product formation.
  • Notes: This process generates highly reactive hydroxyl radicals (·OH) that non-selectively attack organic molecules. The workflow for this complex reaction is summarized in the diagram below.

fenton_workflow Start Prepare Reaction Solution A Adjust Initial pH Start->A B Add Fe²⁺ Catalyst (FeSO₄·7H₂O) A->B C Initiate Reaction with H₂O₂ B->C D Stir Reaction Mixture C->D E Sample at Time Intervals D->E F Quench Reaction (NaOH or MeOH) E->F G Centrifuge Sample F->G H Analyze Supernatant (HPLC, GC-MS, TOC) G->H

Research Recommendations

Given the lack of specific information on HAB synthesis, you may consider the following paths:

  • Verify the Target Molecule: Confirm the precise chemical identity and structure of "HAB." It may be known under a different systematic name or identifier.
  • Explore Broder Reaction Types: Investigate pathways using 4-nitroaniline as a precursor for azo coupling (it is a known diazo component) [1] or nucleophilic aromatic substitution reactions.
  • Consult Specialized Databases: Search in dedicated synthetic organic chemistry databases (e.g., Reaxys, SciFinder) using the confirmed structure for published procedures.

References

Comprehensive Application Notes and Protocols for Hexaaminobenzene in Coordination Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexaaminobenzene Coordination Polymers

Hexaaminobenzene (HAB) represents a strategically important building block in coordination chemistry due to its unique hexadentate configuration and redox-active properties. This organic ligand features six amino groups arranged in a planar hexagonal geometry with D3h symmetry, enabling it to form extended two-dimensional (2D) coordination polymers with various transition metal ions. The resulting π-d conjugated coordination polymers exhibit remarkable electronic conductivity and catalytic properties not typically found in conventional metal-organic frameworks. The nitrogen-rich backbone of HAB provides dense electrocatalytically active sites, while the extended π-conjugation through metal centers facilitates efficient charge transport, making these materials particularly valuable for electrochemical applications including oxygen evolution reaction (OER) catalysis, energy storage, and sensing devices.

The coordination chemistry of HAB is characterized by the formation of honeycomb 2D lattices when combined with appropriate metal ions such as cobalt, copper, or nickel. This specific geometry creates a porous structure with ample surface area and accessible active sites. The electronic coupling between metal d-orbitals and the π-system of the organic ligand establishes a conductive network that enhances electrochemical performance. Recent advances have demonstrated that the chemical and crystal structures of these coordination nanosheets can be precisely manipulated through controlled synthesis conditions, allowing researchers to fine-tune their functional properties for specific applications [1] [2].

Electrocatalytic Applications

Oxygen Evolution Reaction (OER) Catalysis

The oxygen evolution reaction is a critical process in electrochemical energy technologies, and HAB-based coordination polymers have demonstrated exceptional performance as OER electrocatalysts. The two-dimensional layered structure of these materials provides high specific surface area and abundant exposed active sites, while the π-d conjugated network ensures efficient electron transport during catalytic cycles.

Table 1: Electrocatalytic Performance of HAB-Based Coordination Polymers for OER

Material Overpotential @ 10 mA cm⁻² (mV) Tafel Slope (mV dec⁻¹) Stability Reference
Co₃(HAB)₂ nanosheets 310 56 High durability in 1 M KOH [1]
CoNi-HAB derived from Co(OH)₂ 219 42 91.3% retention after 24 h [3]
Bulk Co-HAB Higher than nanosheets Less favorable Moderate [1]

The ultrathin Co₃(HAB)₂ nanosheets (∼4.5 nm thickness) exhibit particularly impressive OER performance due to their enhanced electrochemically active surface area (90.30 m² g⁻¹) compared to bulk counterparts (43.44 m² g⁻¹) [1]. The synergistic effect in bimetallic systems such as CoNi-HAB further enhances OER activity by optimizing the adsorption energy of reaction intermediates, as confirmed by density functional theory computations [3]. These materials function as self-supported electrodes with abundant and dense active sites, eliminating the need for additional binders or conductive additives that can compromise performance.

The catalytic mechanism involves the metal centers (particularly cobalt) serving as active sites for the water oxidation process, while the conductive HAB framework facilitates charge transfer. The nitrogen-rich environment modulates the electronic structure of metal centers, potentially optimizing the binding energy of OER intermediates. Additionally, the hierarchically structured electrodes derived from pre-structured substrates like Co(OH)₂ provide enhanced mass transport properties, contributing to the favorable reaction kinetics observed in these systems [3].

Other Electrocatalytic Applications

Beyond OER, HAB-based coordination polymers show promise for various electrochemical energy applications. Their tunable electronic properties and redox-active metal centers make them suitable for hydrogen evolution reaction (HER), methanol oxidation, and as electrode materials in energy storage devices including batteries and supercapacitors [2]. The porous structure enables efficient electrolyte penetration, while the robust coordination bonds provide excellent structural stability under electrochemical cycling conditions.

Electronic and Sensing Applications

Conductive Materials and Devices

The extended π-conjugation in metal-HAB coordination polymers creates an efficient pathway for charge transport, resulting in remarkable electronic conductivity for coordination compounds. The planar structure with spatial overlap of metal d-orbitals and ligand π-orbitals establishes a delocalized electron system that supports metallic behavior, particularly when small linkers like HAB are employed [1]. The electrical conductivity of these materials can be systematically modulated by controlling the stacking structure of the 2D layers and the oxidation state of the coordination framework.

Table 2: Electronic Properties and Applications of Metal-HAB Coordination Polymers

Material Synthetic Method Key Electronic Properties Applications
CuHAB (high base) Liquid-liquid interfacial Higher conductivity, slipped stacking Conductive films, Electronics
CuHAB (low base) Liquid-liquid interfacial Humidity-responsive conductivity Sensors, Switching devices
Ni-HAB Air-liquid interfacial Mildly conducting, gate-dependent conductance Field-effect devices
Co₃(HAB)₂ Solution synthesis π-d conjugated conductive network Electrocatalysis, Energy devices

The liquid-liquid interfacial synthesis approach enables precise control over the multilayer architecture of CuHAB coordination nanosheets [2]. Materials synthesized at high base concentrations (CuHAB-10, CuHAB-100) develop a slipped stacking structure and exhibit greater conductivity, while those prepared at low base concentrations (CuHAB-1) contain both amino and imino structures and display humidity-responsive conductivity due to the presence of ligating amino groups that can form hydrogen bonds with water molecules [2]. This tunability makes these materials suitable for diverse electronic applications ranging from conductive supports to environmentally responsive devices.

Sensing Applications

The redox-active metal centers and accessible surface sites in HAB-based coordination polymers make them promising materials for chemiresistive gas sensors [2]. The 2D layered morphology provides ample interaction sites for analyte molecules, while the electronic conductivity enables direct transduction of binding events into measurable electrical signals. The structural defects intentionally incorporated into these materials can further enhance their sensing capabilities by creating additional active sites. The humidity-dependent conductivity observed in certain CuHAB variants suggests potential for environmental sensing applications where water vapor modulates electrical resistance [2].

Synthetic Protocols

Liquid-Liquid Interfacial Synthesis

The liquid-liquid interfacial method provides exceptional control over the morphology and structure of metal-HAB coordination polymers, particularly for copper-based systems. This approach enables the production of multilayered nanosheets as free-standing films with tunable thickness and stacking arrangement.

Table 3: Optimization Parameters for Liquid-Liquid Interfacial Synthesis of CuHAB

Parameter Optimal Condition Effect on Product
Oxidizing Agent 2,5-di-tert-butyl-1,4-benzoquinone (tBu₂BQ) Higher crystallinity, better solubility
Base Concentration 10-100 mM Na₂CO₃ Complete imino formation, slipped stacking
Reaction Time 1 day Continuous film formation
Atmosphere Argon Controlled oxidation environment

Protocol for CuHAB Synthesis:

  • Prepare an aqueous solution of HAB∙3HCl (1 mM) and Na₂CO₃ (10-100 mM) under argon atmosphere
  • Prepare a dichloromethane solution of Cu(TMHD)₂ (2 mM) and tBu₂BQ (3 mM) as oxidizing agent
  • Add 5 mL of the dichloromethane solution to a 20 mL vial, followed by careful layering with 5 mL pure water to form a liquid-liquid interface
  • Gently add 5 mL of the aqueous solution to the water phase without disturbing the interface
  • Leave the reaction container undisturbed under argon atmosphere for 24 hours
  • A black CuHAB film will form at the interface, which can be collected and washed with water and ethanol [2]

The oxidizing agent selection is critical for achieving high crystallinity, with weak oxidizing agents like tBu₂BQ proving most effective. The base concentration determines the chemical structure, with higher concentrations (10-100 mM) yielding pure imino structures and lower concentrations (1 mM) producing mixed amino-imino structures with different stacking arrangements and properties [2].

Solution-Phase Synthesis of Co₃(HAB)₂ Nanosheets

For cobalt-based HAB coordination polymers, a one-step solution method can produce ultrathin nanosheets with exceptional electrocatalytic properties:

  • Dissolve HAB ligands in deoxygenated water, maintaining an oxygen-free environment to control oxidation
  • Prepare an aqueous solution of cobalt salt (e.g., CoCl₂) and add dropwise to the HAB solution with stirring
  • Maintain the reaction at room temperature for 24 hours with continuous stirring
  • Collect the resulting precipitate by centrifugation and wash repeatedly with water and ethanol
  • The product consists of flower-like nanostructures composed of ultrathin nanosheets with approximately 4.5 nm thickness [1]

This facile soft-chemistry procedure effectively controls the nanoarchitecture and dimensionality of the coordination polymers without requiring extreme temperatures or pressures. The resulting Co₃(HAB)₂ nanosheets exhibit a high specific surface area of 90.30 m² g⁻¹, significantly greater than bulk counterparts (43.44 m² g⁻¹), contributing to their enhanced electrochemical performance [1].

Bimetallic System Synthesis

Bimetallic coordination polymers such as CoNi-HAB can be synthesized through a derivation method from pre-structured substrates:

  • Prepare a Co(OH)₂ template with controlled morphology
  • React the template with HAB ligands and nickel salts in solution phase
  • The transformation occurs through a coordinated dissolution and recrystallization process
  • The resulting material maintains the hierarchical structure of the original template while incorporating both metal types [3]

This approach yields hierarchically structured electrodes with enhanced electrochemical surface area and intrinsic activity, leveraging the synergistic effect between cobalt and nickel centers to optimize electrocatalytic performance [3].

Characterization Methods

Comprehensive characterization of HAB-based coordination polymers requires a multifaceted approach to elucidate their structural, chemical, and electronic properties:

Structural Characterization:

  • X-ray diffraction (XRD): Determines crystal structure and stacking arrangement. Co₃(HAB)₂ nanosheets may exhibit relatively flat XRD patterns due to their ultrathin nature [1]
  • Atomic force microscopy (AFM): Measures nanosheet thickness and surface morphology. Co₃(HAB)₂ nanosheets show an average thickness of ∼4.5 nm [1]
  • Transmission electron microscopy (TEM): Reveals layered structure and crystallinity. Selected-area electron diffraction can confirm polycrystalline structure [1]

Chemical Analysis:

  • Fourier-transform infrared (FTIR) spectroscopy: Identifies characteristic absorption peaks including N-H stretching (3200-3400 cm⁻¹), N-H bending (1613 cm⁻¹), aromatic C=C stretching (1560 cm⁻¹), and C-N stretching (1410 cm⁻¹) [1]
  • X-ray photoelectron spectroscopy (XPS): Confirms elemental composition and oxidation states. The C 1s spectrum shows peaks corresponding to C=C, C-N, and C≡N, indicating maintained coordination between nitrogen species and benzene rings [1]

Porosity and Surface Area:

  • Nitrogen adsorption-desorption isotherms: Determine specific surface area and pore size distribution. Co₃(HAB)₂ nanosheets exhibit both micropores and mesopores, with the latter attributed to inter-layer packing [1]

Electrochemical Characterization:

  • Linear sweep voltammetry: Measures OER activity and overpotential
  • Tafel analysis: Determines reaction kinetics
  • Electrochemical impedance spectroscopy: Evaluates charge transfer resistance
  • Cyclic voltammetry: Estimates electrochemically active surface area

The experimental workflow below illustrates the complete process from synthesis to application of HAB-based coordination polymers:

G cluster_apps Functional Applications Start Start HAB Coordination Polymer Synthesis Synthesis Synthesis Method Selection Start->Synthesis LLI Liquid-Liquid Interfacial Synthesis Synthesis->LLI Cu Systems Solution Solution-Phase Synthesis Synthesis->Solution Co Systems Bimetallic Bimetallic System Synthesis Synthesis->Bimetallic CoNi Systems Char Material Characterization (XRD, AFM, TEM, FTIR, XPS) LLI->Char Solution->Char Bimetallic->Char Electrochemical Electrochemical Characterization Char->Electrochemical Electronic Electronic Device Application Char->Electronic Sensing Sensing Application Char->Sensing OER OER Catalysis Application Electrochemical->OER

Conclusion and Future Perspectives

Hexaaminobenzene-based coordination polymers represent a versatile class of 2D materials with exceptional electrochemical and electronic properties. Their tunable structure through synthetic control enables optimization for specific applications ranging from efficient oxygen evolution catalysis to responsive electronic devices. The continued development of these materials will likely focus on expanding the range of metal combinations, optimizing hierarchical architectures, and exploring new application domains in energy storage and conversion. The protocols and applications detailed in these notes provide researchers with comprehensive guidance for harnessing the potential of these remarkable materials in advanced technological contexts.

References

Comprehensive Application Notes and Protocols for Hexaaminobenzene-Based Metal-Organic Frameworks (HAB-MOFs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexaaminobenzene MOFs

Hexaaminobenzene-based metal-organic frameworks (HAB-MOFs) represent an emerging class of 2D conductive coordination polymers with exceptional electrochemical properties and structural tunability. These materials are characterized by their unique redox-active nature and high electrical conductivity, making them particularly valuable for energy storage and conversion applications. The fundamental structure of HAB-MOFs consists of transition metal centers (typically Ni, Co, Cu, or Rh) coordinated with hexaaminobenzene linkers, forming extended π-conjugated systems that facilitate charge transport. This structural arrangement results in materials with high specific surface areas, tunable pore architectures, and abundant active sites for electrochemical reactions.

The growing interest in HAB-MOFs stems from their multifunctional applications spanning electrocatalysis, supercapacitors, batteries, and gas separation. Recent computational studies have identified approximately 10,000 ultrastable MOF structures with promising application potential, many based on optimized building blocks including HAB derivatives [1]. The modular nature of HAB-MOFs allows for precise tuning of their electronic and structural properties through careful selection of metal centers and synthetic conditions, enabling researchers to tailor these materials for specific technological applications with remarkable precision.

Synthesis Protocols for HAB-MOFs

Solvothermal Synthesis Method

The solvothermal approach represents the most widely employed method for synthesizing high-quality HAB-MOF crystals with controlled morphology and porosity. This method enables precise control over crystal growth through careful regulation of temperature, pressure, and reaction composition.

2.1.1 Reagents and Materials
  • Metal precursors: Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O), Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), or other transition metal salts
  • Organic linker: Hexaaminobenzene (HAB) tetrahydrochloride salt
  • Solvents: N,N-Dimethylformamide (DMF), deionized water
  • Base: Triethylamine or ammonium hydroxide for deprotonation
  • Inert atmosphere: Nitrogen or argon gas for oxygen-sensitive reactions
2.1.2 Step-by-Step Procedure
  • Solution Preparation: Dissolve 1 mmol of metal salt and 0.67 mmol of HAB tetrahydrochloride in 40 mL of DMF:water (3:1 v/v) mixture in separate containers.
  • Linker Activation: Add 4 mmol of triethylamine to the HAB solution under inert atmosphere to facilitate deprotonation, stirring for 15 minutes until complete dissolution.
  • Mixing: Combine both solutions in a 100 mL Teflon-lined autoclave reactor with continuous stirring for 30 minutes to ensure homogeneous mixing.
  • Reaction: Seal the autoclave and heat at 120°C for 24 hours in a controlled temperature oven to facilitate framework assembly.
  • Isolation: Cool the reactor to room temperature naturally, collect the precipitate by centrifugation at 8000 rpm for 10 minutes.
  • Purification: Wash the collected crystals sequentially with DMF, methanol, and acetone (3 times each) to remove unreacted species and solvent molecules.
  • Activation: Dry the purified HAB-MOFs under vacuum at 150°C for 12 hours to remove guest molecules from the pores.

Quality Control: The success of synthesis should be verified through powder X-ray diffraction to confirm crystallinity, nitrogen physisorption to determine surface area, and FTIR spectroscopy to verify coordination.

Electrophoretic Deposition for Electrode Fabrication

Electrophoretic deposition (EPD) has emerged as a highly effective technique for fabricating high-performance HAB-MOF electrodes without requiring binders or conductive additives. This method enables the formation of uniform thin films with excellent adhesion to various substrates.

2.2.1 Equipment and Materials
  • Power supply: DC power source (0-100 V)
  • Electrodes: Conductive substrates (carbon paper, FTO, nickel foam)
  • Deposition bath: HAB-MOF dispersion in organic solvent
  • Distance control: Electrode separation maintained at 1-2 cm
2.2.2 Step-by-Step EPD Procedure
  • Dispersion Preparation: Create a stable colloidal dispersion by ultrasonicating 50 mg of pre-synthesized HAB-MOF in 50 mL of isopropanol for 60 minutes.
  • Substrate Preparation: Clean conductive substrates (carbon paper or nickel foam) with ethanol and acetone, then dry at 80°C for 1 hour.
  • Cell Assembly: Arrange parallel electrodes in the deposition bath with a separation distance of 1.5 cm, ensuring complete immersion of the active area.
  • Deposition Parameters: Apply a constant DC voltage of 50 V for 2-5 minutes, depending on the desired film thickness.
  • Post-treatment: Carefully remove the deposited electrodes, rinse gently with ethanol, and dry at 120°C under vacuum for 6 hours.

Performance Validation: The fabricated electrodes typically demonstrate excellent electrochemical performance with reported areal capacitance of 13.64 mF cm⁻² and remarkable cycling stability (81% retention over 50,000 cycles) for Ni₃(HAB)₂-based supercapacitors [2].

The following diagram illustrates the complete synthesis and electrode fabrication workflow for HAB-MOFs:

hab_mof_synthesis cluster_solvothermal Solvothermal Synthesis Steps cluster_characterization Characterization Methods cluster_epd Electrophoretic Deposition Start Start HAB-MOF Synthesis Solvothermal Solvothermal Synthesis Start->Solvothermal Characterization Material Characterization Solvothermal->Characterization S1 Solution Preparation Solvothermal->S1 EPD Electrophoretic Deposition Characterization->EPD C1 PXRD Characterization->C1 AppTesting Application Testing EPD->AppTesting E1 Dispersion Preparation EPD->E1 S2 Linker Activation S1->S2 S3 Reactor Loading S2->S3 S4 Heating (120°C, 24h) S3->S4 S5 Purification S4->S5 S6 Activation S5->S6 C2 BET Surface Area C3 FTIR C4 SEM/TEM E2 Substrate Cleaning E1->E2 E3 DC Voltage (50V, 2-5 min) E2->E3 E4 Drying (120°C, 6h) E3->E4

Electrocatalysis Applications

Overall Water Splitting

HAB-MOFs demonstrate exceptional electrocatalytic activity for both the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), making them promising bifunctional catalysts for overall water splitting systems. The catalytic performance is highly dependent on the choice of metal center, with different metals exhibiting preferential activity for specific half-reactions.

Rh-HAB has been identified as a particularly effective catalyst, demonstrating remarkably low overpotentials of 0.38 V for OER and 0.02 V for HER based on comprehensive density functional theory (DFT) calculations [3]. This exceptional performance positions Rh-HAB as a prime candidate for efficient hydrogen production through water electrolysis. Similarly, Co-HAB exhibits excellent OER activity with an overpotential of 0.32 V, making it competitive with state-of-the-art oxide catalysts [3].

The electrocatalytic mechanism in HAB-MOFs involves redox-active metal centers that facilitate electron transfer processes, while the extended π-conjugated system of the HAB linker enhances charge transport through the framework. The tunable pore environment also promotes mass transport of reactants and products, further enhancing catalytic efficiency.

Metal-Air Batteries

HAB-MOFs show significant promise as bifunctional electrocatalysts in rechargeable metal-air batteries, where they facilitate both the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charging. This dual functionality addresses one of the key challenges in metal-air battery technology—the development of efficient, stable, and cost-effective bifunctional catalysts.

Co-HAB demonstrates particularly balanced performance with an OER overpotential of 0.32 V and an ORR overpotential of 0.48 V [3]. This combination of activities enables efficient round-trip energy conversion in metal-air battery systems. The origin of this enhanced activity has been investigated through the d-band center of transition metals and detailed bonding analysis, revealing fundamental structure-activity relationships that guide further catalyst optimization [3].

Table 1: Electrocatalytic Performance of Selected HAB-MOFs

MOF Material Application Overpotential (V) Key Metrics Stability
Rh-HAB HER 0.02 Extreme activity for hydrogen evolution Excellent
Rh-HAB OER 0.38 Efficient oxygen evolution Excellent
Co-HAB OER 0.32 Competitive with oxide catalysts High
Co-HAB ORR 0.48 Balanced bifunctional activity High
Experimental Protocol for Electrocatalytic Testing
3.3.1 Electrode Preparation and Testing Conditions

To evaluate the electrocatalytic performance of HAB-MOFs, researchers should follow this standardized protocol:

  • Ink Preparation: Prepare a homogeneous catalyst ink by dispersing 5 mg of HAB-MOF powder in 1 mL of 3:1 v/v water:isopropanol mixture with 20 μL of Nafion solution (5 wt%)
  • Electrode Modification: Deposit the catalyst ink onto a polished glassy carbon electrode (diameter: 3-5 mm) to achieve a uniform loading of 0.2-0.5 mg cm⁻²
  • Electrochemical Cell Setup: Use a standard three-electrode configuration with the modified working electrode, Hg/HgO or Ag/AgCl reference electrode, and platinum counter electrode
  • OER Testing: Perform linear sweep voltammetry in 1 M KOH solution from 1.0 to 1.8 V vs. RHE at a scan rate of 5 mV s⁻¹
  • HER Testing: Conduct linear sweep voltammetry in 0.5 M H₂SO₄ from 0 to -0.5 V vs. RHE at 5 mV s⁻¹
  • ORR Testing: Record cyclic voltammograms in O₂-saturated 0.1 M KOH from 1.1 to 0.2 V vs. RHE at 10 mV s⁻¹

Energy Storage Applications

Supercapacitors

HAB-MOFs have demonstrated exceptional performance as electrode materials for supercapacitors, particularly when fabricated using the binder-free electrophoretic deposition method. The unique 2D layered structure of HAB-MOFs facilitates rapid ion diffusion throughout the electrode matrix, enabling high power density and excellent rate capability.

Ni₃(HAB)₂-based supercapacitors have shown remarkable performance metrics, including an areal capacitance of 13.64 mF cm⁻² over a potential window of 0-1.0 V, and outstanding cycling stability with 81% capacitance retention after 50,000 charge-discharge cycles [2]. This exceptional longevity far exceeds most conventional supercapacitor materials and positions HAB-MOFs as promising candidates for long-life energy storage systems.

The charge storage mechanism in HAB-MOF supercapacitors involves both electrical double-layer formation and faradaic pseudocapacitance from the redox-active metal centers and organic linkers. The high electrical conductivity of certain HAB-MOFs (e.g., ~40 S cm⁻¹ for Ni₃(HITP)₂) enables efficient charge transport without requiring conductive additives [4].

Batteries

While research on HAB-MOFs for battery applications is less advanced than for supercapacitors, their tunable redox activity and porous structure make them promising candidates for next-generation battery systems. The ordered pore structure can potentially accommodate ion storage and transport, while the redox-active sites offer additional faradaic capacity.

Theoretical studies suggest that HAB-MOFs with appropriate metal centers could achieve high specific capacities in lithium-ion and post-lithium battery systems. However, practical implementation requires addressing challenges related to electronic conductivity and structural stability during cycling. Ongoing research focuses on developing HAB-MOF composites with conductive additives and optimizing electrode architectures to maximize performance.

Table 2: Energy Storage Performance of HAB-MOFs

Material Application Key Performance Metrics Stability Reference
Ni₃(HAB)₂ Supercapacitor 13.64 mF cm⁻² areal capacitance 81% retention after 50,000 cycles [2]
Ni₃(HITP)₂ Supercapacitor 630 m² g⁻¹ surface area, 40 S cm⁻¹ conductivity Good cycle stability [4]
Co-HAB Metal-air battery 0.32 V OER, 0.48 V ORR overpotential High stability [3]

Computational Design and Screening

Density Functional Theory (DFT) Guidance

Computational modeling has become an indispensable tool for guiding the development of HAB-MOFs with optimized properties. DFT calculations provide atomic-level insights into the electronic structure, catalytic activity, and stability of these materials, enabling rational design before synthetic efforts.

DFT studies have revealed that the exceptional conductivity of certain HAB-MOFs stems from their unique electronic band structures with bands crossing the Fermi level, indicating metallic character [4]. For instance, Ni₃(HIB)₂ exhibits in-plane conductivity due to favorable band dispersion along specific crystallographic directions [4]. Computational analyses have also established correlations between the d-band center of transition metals and catalytic activity, providing a theoretical descriptor for predicting and optimizing electrocatalytic performance [3].

Recent advancements have enabled high-throughput DFT screening of thousands of potential MOF structures, leading to the identification of approximately 10,000 ultrastable MOF configurations with promising properties for various applications [1]. This computational preselection dramatically accelerates the materials discovery process by focusing experimental efforts on the most promising candidates.

Machine Learning Approaches

Machine learning (ML) methods have emerged as powerful complementary tools to DFT for rapid screening and prediction of HAB-MOF properties. ML models can establish complex structure-property relationships by learning from existing computational and experimental data, enabling near-instantaneous prediction of key properties without resource-intensive quantum mechanical calculations.

The typical ML workflow for HAB-MOF development involves:

  • Database Construction: Curating datasets of MOF structures and their properties
  • Feature Engineering: Identifying relevant descriptors such as metal identity, linker structure, pore characteristics, and geometric parameters
  • Model Training: Developing regression or classification models to predict properties like conductivity, stability, and catalytic activity
  • Validation: Testing model predictions against experimental results to refine accuracy

These computational approaches have highlighted particularly promising HAB-MOF compositions, including gadolinium-containing secondary building units and cobalt-porphyrin derivatives, which exhibit exceptional stability and functionality [1].

The following diagram illustrates the integrated computational-experimental workflow for HAB-MOF development:

comp_exp_workflow cluster_dft DFT Calculations cluster_ml Machine Learning Steps Start HAB-MOF Design Cycle DFT DFT Calculations Start->DFT ML Machine Learning Screening DFT->ML D1 Band Structure Analysis DFT->D1 Synthesis Material Synthesis ML->Synthesis M1 Feature Extraction ML->M1 Testing Experimental Validation Synthesis->Testing Database Database Expansion Testing->Database Feedback loop Database->DFT Enhanced predictions Database->ML Model retraining D2 Reaction Pathway Modeling D3 Stability Assessment D4 Property Prediction M2 Model Training M3 High-Throughput Screening M4 Candidate Selection

Technical Challenges and Future Perspectives

Current Limitations

Despite the promising performance of HAB-MOFs, several technical challenges must be addressed before widespread commercialization:

  • Stability Considerations: While HAB-MOFs generally exhibit good thermal stability, their long-term chemical stability under operational conditions (extreme pH, applied potentials, moisture) requires further improvement for practical applications.
  • Conductivity Optimization: Although HAB-MFs demonstrate higher conductivity than conventional MOFs, their charge transport properties still lag behind traditional conductive materials like graphene or graphite, limiting rate capability in some applications [4].
  • Synthetic Scalability: Current synthesis methods for HAB-MOFs face challenges in large-scale production while maintaining consistent quality, purity, and morphological control needed for commercial applications.
  • Cost Factors: The synthesis of hexaaminobenzene linkers and some metal precursors (particularly noble metals like Rh) involves complex procedures and high costs, creating economic barriers for widespread adoption.
Research Directions

Future research on HAB-MOFs should focus on several promising directions:

  • Composite Development: Creating hybrid materials by combining HAB-MOFs with conductive substrates (carbon nanotubes, graphene) or protective coatings to enhance stability and conductivity
  • Defect Engineering: Intentionally introducing and controlling defects to create additional active sites while maintaining structural integrity
  • Machine Learning Acceleration: Expanding computational screening efforts to explore broader chemical spaces and identify optimal compositions for specific applications
  • Advanced Characterization: Applying in situ and operando techniques to understand reaction mechanisms and degradation pathways under working conditions
  • Multifunctional Systems: Designing HAB-MOF architectures that integrate multiple functionalities (catalysis, separation, storage) within single materials systems

Conclusion

Hexaaminobenzene-based metal-organic frameworks represent a highly promising class of functional materials with exceptional properties for energy storage and conversion applications. Their tunable electronic structure, high surface area, and redox activity enable outstanding performance in electrocatalysis, supercapacitors, and battery systems. The integration of computational design with advanced synthesis techniques has dramatically accelerated the development of these materials, leading to the discovery of numerous high-performance compositions.

While challenges remain in scalability, stability, and conductivity optimization, the rapid progress in HAB-MOF research suggests a bright future for these materials in next-generation energy technologies. Continued interdisciplinary collaboration between computational scientists, synthetic chemists, and materials engineers will be essential to fully realize the potential of HAB-MOFs in practical applications.

References

hexaaminobenzene electrocatalyst for oxygen reduction

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Application Notes

To guide your research and documentation, here is a template of the key sections you should aim to populate once you find the specific data on hexaaminobenzene catalysts. You can use the table below to organize quantitative data when you acquire it.

Table: Key Performance Metrics for ORR Electrocatalysts (for data compilation)

Metric Description Typical Measurement Method
Onset Potential (V vs. RHE) Potential at which ORR begins, indicating catalyst inherent activity. Linear sweep voltammetry (LSV)
Half-wave Potential, E1/2 (V vs. RHE) Potential at half the diffusion-limited current, a key activity indicator. LSV using a rotating disk electrode (RDE)
Limiting Current Density (mA/cm2) Maximum current density reached, related to mass transport. LSV using a rotating disk electrode (RDE)
Electron Transfer Number (n) Number of electrons transferred per O2 molecule; determines 2e- (H2O2) or 4e- (H2O) pathway. Rotating ring-disk electrode (RRDE) or Koutecky-Levich analysis
Tafel Slope (mV/dec) Reveals the reaction kinetics and rate-determining step. Derived from LSV measurements
Electrochemical Active Surface Area (ECSA) Measure of the catalytically active surface area. Cyclic voltammetry (CV) in non-Faradaic region
Mass Activity (A/mgPGM) Current normalized by the mass of precious metal (if any). Calculated from RDE data and catalyst loading
Stability / Durability Loss of activity after potential cycling; e.g., E1/2 shift after N cycles. Accelerated stress tests (AST) (e.g., 5,000-30,000 cycles)

Experimental Workflow for ORR Catalyst Evaluation

Based on the general protocols found in the search results, here is a common experimental workflow for evaluating any ORR electrocatalyst. You can adapt this high-level flowchart and the subsequent detailed steps for a hexaaminobenzene-based catalyst once its specific synthesis and preparation methods are known.

G cluster_prep Catalyst Ink & Electrode Preparation cluster_setup Electrochemical Cell Setup cluster_test Electrochemical Characterization Start Start: ORR Catalyst Evaluation Step1 1. Ink Formulation (Catalyst, Solvent, Nafion) Start->Step1 Step2 2. Homogeneous Dispersion (e.g., Sonication) Step1->Step2 Step3 3. Thin-Film Deposition on polished RDE Step2->Step3 Step4 4. Drying (e.g., air drying, rotation) Step3->Step4 Step5 5. Three-Electrode Setup (Working: Catalyst RDE Reference: RHE, Counter: Pt) Step4->Step5 Step6 6. Electrolyte Purge (N₂ for background, O₂ for ORR) Step5->Step6 Step7 7. Cyclic Voltammetry (CV) (in N₂-saturated electrolyte) → Electrochemical Active Surface Area (ECSA) Step6->Step7 Step8 8. Linear Sweep Voltammetry (LSV) (in O₂-saturated electrolyte, with rotation) → Activity & Kinetics Step7->Step8 Step9 9. Accelerated Stress Test (AST) (e.g., potential cycling) → Stability & Durability Step8->Step9 End End: Data Analysis & Reporting Step9->End

Detailed Protocol Steps:

  • Catalyst Ink Preparation [1]:

    • Weigh an exact mass of the synthesized hexaaminobenzene-derived catalyst powder.
    • Prepare a dispersion using a solvent mixture (e.g., ethanol/water). The choice of solvent and its purity can significantly impact film formation and reproducibility.
    • Add a specific volume of a binder like Nafion suspension (e.g., 5 wt%) to facilitate adhesion to the electrode and proton conductivity.
    • Disperse the mixture homogenously using a probe sonicator or bath sonicator for a controlled duration (e.g., 30-60 minutes).
  • Working Electrode Preparation (Thin-Film RDE) [1]:

    • Polish a glassy carbon rotating disk electrode (RDE) with an alumina slurry (e.g., 0.05 µm) on a microcloth to a mirror finish. Clean thoroughly with ultrapure water.
    • Deposit a calculated volume of the catalyst ink onto the clean glassy carbon surface.
    • Dry the electrode uniformly under controlled conditions (e.g., under rotation or in a gentle air stream) to form a thin, even catalyst film. The platinum loading (if applicable) should be precisely known and controlled for fair comparison.
  • Electrochemical Measurements:

    • Use a standard three-electrode cell: the catalyst-coated RDE as the working electrode, a reversible hydrogen electrode (RHE) as the reference, and a Pt wire/counter as the counter electrode.
    • Purge the electrolyte (e.g., 0.1 M HClO₄ for acidic ORR) with high-purity N₂ gas to obtain an inert background. Ensure the gas flow rate is consistent.
    • Perform Cyclic Voltammetry (CV) in the N₂-saturated electrolyte within a defined potential window (e.g., 0.0 to 1.0 V vs. RHE) at a specific scan rate (e.g., 50 mV/s) to characterize the electrochemical surface area and redox features.
    • Switch to saturating the electrolyte with high-purity O₂ gas.
    • Perform Linear Sweep Voltammetry (LSV) in the O₂-saturated electrolyte at various rotation speeds (e.g., 400 to 1600 rpm) to obtain current-potential curves. The rotation speed helps overcome mass transport limitations.
    • Conduct Accelerated Stress Tests (AST) by performing hundreds or thousands of potential cycles between defined limits (e.g., 0.6 to 1.0 V vs. RHE) to assess the catalyst's durability [2]. Periodically interrupt to measure LSV performance degradation.

References

purification methods for hexaaminobenzene

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Hexaaminobenzene

The table below summarizes the basic identifying information for hexaaminobenzene, which is essential for selecting an appropriate purification technique [1].

Property Value / Description
Chemical Name 1,2,3,4,5,6-Hexaaminobenzene [1]
CAS Number 4441-69-2 (implied from product number) [1]
Molecular Formula C6H12N6 [1]
Molecular Weight 168.2 g/mol [1]
Purity & Price 95%; ~$500 for 5 mg (as of 2021) [1]

Potential Purification Pathways

Based on its solid-state nature and common laboratory practices for similar organic compounds, the following purification methods are typically employed and should be investigated for hexaaminobenzene [2] [3]:

  • Recrystallization: This is the most common method for purifying solid organic compounds. It involves dissolving the impure solid in a hot solvent in which it is highly soluble, then allowing the solution to cool slowly. As the solution cools, the desired compound crystallizes out in a pure form, leaving impurities in the solvent. The key is identifying the ideal solvent (or solvent mixture) for hexaaminobenzene [2] [3].
  • Sublimation: If hexaaminobenzene is sublimable—meaning it can transition directly from a solid to a gas without passing through a liquid phase when heated—this could be a very clean purification method. The process involves heating the impure solid under vacuum; the pure compound vaporizes and then re-condenses as a solid on a cooled surface, separating from non-volatile impurities [2].
  • Chromatography: Techniques like column chromatography or preparative-scale High-Performance Liquid Chromatography (HPLC) could be used for high-purity separation. These methods are particularly useful for separating compounds with very similar chemical properties and for removing stubborn impurities that co-persist through recrystallization [4].

The following workflow diagram outlines a logical sequence for developing and testing these purification methods.

Start Start: Impure Hexaaminobenzene Step1 Solubility Test Start->Step1 Step2 Sublimation Test Start->Step2 Step1_Yes Attempt Recrystallization Step1->Step1_Yes Soluble Step1_No Try Alternative Solvents Step1->Step1_No Not Soluble Step2_Yes Purify by Sublimation Step2->Step2_Yes Sublimable Step2_No Method Not Suitable Step2->Step2_No Not Sublimable Step3 Chromatography Step4 Characterize & Analyze Step3->Step4 End End: Pure Compound Step4->End Step1_Yes->Step3 If purity is insufficient Step1_Yes->Step4 Step1_No->Step1 Re-test Step2_Yes->Step4

References

Understanding Air Sensitivity & Key Equipment

Author: Smolecule Technical Support Team. Date: February 2026

What are air-sensitive compounds? Air-sensitive compounds react with some constituent of air (most commonly atmospheric oxygen (O₂) or water vapor (H₂O), and sometimes carbon dioxide (CO₂) or nitrogen (N₂)) [1]. This can lead to decomposition, the formation of undesired products, or hazardous situations like fires and explosions [2].

Essential Equipment for a Controlled Atmosphere Two primary systems are used to handle air-sensitive compounds [1]:

  • Schlenk Line: A dual-manifold system that allows glassware to be evacuated and refilled with an inert gas [3].
  • Glovebox: A sealed cabinet filled with an inert gas, allowing manipulation of chemicals and equipment in a fully controlled environment [1].

The table below outlines the core components of a Schlenk line, which is central to air-sensitive work.

Component Function Key Considerations
Dual Manifold Main body with parallel tubes for inert gas and vacuum [3]. Allows multiple reactions to be run simultaneously [3].
Inert Gas Supply Provides Nitrogen (N₂) or Argon (Ar) atmosphere [3]. Nitrogen is common; argon is used if compounds react with nitrogen [3].
Vacuum Pump Evacuates air from glassware and lines [3]. A mechanical pump is standard for Schlenk lines [3].
Cold Trap Placed between manifold and pump; condenses solvents/vapors [3]. Protects pump oil. Cooled with liquid nitrogen or acetone/dry ice [3].
Bubbler Gas outlet; provides visible gas flow and pressure release [3]. Can be oil or mercury-based. Mercury is toxic and less common [3].

Standard Operating Procedures & Best Practices

Basic Workflow for Schlenk Line Techniques The following diagram outlines the general workflow for setting up a reaction using a Schlenk line.

schlenk_workflow start Start Reaction Setup prep Prepare and Grease All Glassware Joints start->prep connect Connect Flask to Schlenk Line prep->connect evacuate Evacuate Flask (Apply Vacuum) connect->evacuate refill Refill with Inert Gas evacuate->refill cycle Repeat Purge Cycle (3+ Times) refill->cycle cycle->evacuate Needs More Cycles ready Atmosphere is Inert and Ready cycle->ready Fully Purged

Best Practices for Handling Reagents Many air-sensitive reagents, including ultra-dry solvents, are supplied in specialized packaging like AcroSeal bottles to simplify handling [2].

  • Syringe Transfer: To withdraw liquid, use a syringe with an 18- to 21-gauge needle.
    • Pressurize the bottle by injecting a dry inert gas (N₂ or Ar).
    • Withdraw the desired amount of liquid [2].
  • Double-Needle Technique: For better pressure balance, use a double-tipped needle. One needle withdraws the liquid while the other adds inert gas from a gas line or balloon [2].
  • Syringe Choice: While glass syringes are sometimes recommended, studies suggest less experienced users may find single-use polypropylene Luer lock syringes easier and safer to handle [2].

Troubleshooting Common Issues

Frequently Asked Questions

Q1: My reagent started smoking or ignited upon exposure to air. What went wrong? This indicates you were likely handling a pyrophoric material, which ignites spontaneously in air [2]. The cause could be:

  • Insufficient purging: The air was not fully removed from your system before introducing the reagent. Ensure you complete multiple purge cycles (see workflow above).
  • Contaminated equipment: Even tiny amounts of water or other contaminants in glassware or syringes can cause a violent reaction. Always use scrupulously clean and dry glassware [2].
  • Leaks in the system: Check for leaks in tubing, joints, or the Schlenk line itself.

Q2: My reaction failed or yielded unexpected products. Could air be the cause? Yes. Exposure to air, oxygen, or moisture can [2]:

  • Decompose reagents so that the main reaction cannot occur.
  • Favor side-reactions that produce undesired byproducts. Using ready-made, pre-packaged air-sensitive reagents in safe packaging can help eliminate degradation as a variable and save troubleshooting time [2].

Q3: What are the critical safety risks when using a Schlenk line? The main risks are [3]:

  • Implosion/Explosion: From vacuum or pressure use with flawed glassware.
  • Condensed Gases: Liquid oxygen can condense in a cold trap submerged in liquid nitrogen if the system is open to air, creating a severe explosion hazard. Always ensure the system is under a positive inert gas pressure when not under vacuum.
  • Toxic Materials: Mercury from bubblers poses a toxicity risk.

Key Safety Considerations

  • Risk Assessment: Always conduct a thorough risk assessment before starting work. Data shows compliance with standardized risk assessments is worryingly low, a major contributing factor to accidents [2].
  • Training is Critical: Inexperience is a known factor in lab accidents involving air-sensitive chemistry. Ensure you are properly trained on all equipment and procedures [2].
  • Use the Right Packaging: For chemicals like benzenehexamine, ensure you source them in appropriate air-safe packaging (e.g., AcroSeal) and follow the supplier's handling instructions precisely [2] [4].

References

improving hexaaminobenzene yield and purity

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Concepts: Yield & Purity

For any troubleshooting guide, it's crucial to first define the core concepts and metrics. The table below summarizes the key formulas and common issues related to reaction yield and product purity.

Concept Definition & Formula Common Experimental Issues

| Percentage Yield [1] | Measures reaction efficiency; compares actual amount of product obtained to the maximum theoretical amount. Formula: (Actual Yield / Theoretical Yield) × 100% | Low Yield: Caused by incomplete reactions, side reactions, or product loss during transfer or purification steps [1]. | | Percentage Purity [1] | Measures the proportion of the desired substance in a sample relative to impurities. Formula: (Mass of Pure Substance / Mass of Impure Sample) × 100% | Low Purity: Results from unseparated reactants, side products, or contaminants introduced during the synthesis or work-up process. |

Troubleshooting Common Experimental Problems

Here are some common problems, their potential causes, and corrective actions, inferred from general chemical principles and the context of HAB synthesis.

Problem Potential Causes Corrective Actions
Low Yield of HAB Incomplete reaction; decomposition of sensitive intermediates or final product; loss during filtration/washing due to high solubility. Optimize reaction conditions (temperature, time, atmosphere); use inert atmosphere (e.g., N₂ or Ar) to prevent oxidation; carefully control solvent volumes during precipitation and washing.
Low Purity of HAB Product Inadequate purification; incomplete removal of metal salts or organic by-products; oxidation of the product. Implement recrystallization or Soxhlet extraction with a suitable solvent; use chelating agents in wash steps to remove metal ions; ensure proper drying under vacuum.
Poor Performance in Electrocatalysis Incorrect coordination geometry; presence of insulating impurities blocking active sites; low electrical conductivity of the final MOF. Strictly control stoichiometry of metal and ligand; verify purity of all starting materials; for MOFs, ensure proper activation to remove solvent from pores [2] [3].

Experimental Workflow & Synthesis Protocol

While a detailed, step-by-step protocol for HAB synthesis is not fully available in the search results, the workflow below is reconstructed from methods described in recent literature for creating HAB-based Metal-Organic Frameworks (MOFs) [2] [3]. This can serve as a reference for developing your own standard operating procedures.

The following diagram outlines the general workflow for the synthesis and purification of a conductive HAB-MOF, highlighting key control points.

HAB_MOF_Synthesis Workflow for HAB-MOF Synthesis and Purification cluster_quality Critical Quality Control Points Start Start Synthesis Prep Precursor Preparation (High-Purity Solvents, Inert Atmosphere) Start->Prep Reaction Solvothermal Reaction (Metal Salt + HAB, Controlled T and t) Prep->Reaction CP1 Precursor Purity (Verify via CoA) Collect Collect Precipitate (Centrifugation or Filtration) Reaction->Collect CP2 Reaction Environment (Strict O₂ and H₂O exclusion) Wash Purification Wash (Solvent Exchange, Remove Unreacted Species) Collect->Wash Activate Activate Material (Remove Solvent, Under Vacuum) Wash->Activate CP3 Wash Efficiency (Test washate for residuals) Characterize Characterize Product (PXRD, FTIR, SEM, BET) Activate->Characterize

Key Considerations for the Protocol:

  • Precursor Purity: The performance of the final MOF is highly sensitive to the purity of the starting HAB ligand. Source materials from reputable suppliers and always check the Certificate of Analysis (CoA) to verify purity and identify specific impurities [4].
  • Reaction Atmosphere: HAB and its intermediates are often air-sensitive. Conducting the reaction under an inert atmosphere (e.g., in a nitrogen glovebox) is crucial to prevent oxidation and decomposition [3].
  • Purification: The washing steps are critical for removing unreacted metal ions and ligands. Solvent choice here can significantly impact the final product's purity and electrochemical properties.

Frequently Asked Questions (FAQs)

  • Q1: Why is the purity of the HAB ligand so critical for MOF performance?

    • A: Impurities in the HAB ligand, such as other aromatic hydrocarbons or sulfur compounds, can act as catalyst poisons or disrupt the formation of the correct MOF structure. This can block active sites and severely reduce the electrical conductivity and catalytic activity of the final material [2] [4].
  • Q2: Our HAB-MOF consistently shows low OER activity. What should we investigate first?

    • A: First, verify the structural integrity of your MOF using characterization techniques like PXRD. Then, focus on the coordination environment. Computational studies indicate that the d-band center of the transition metal is a key descriptor of activity. For instance, Co-HAB and Rh-HAB have been identified as having particularly high activity for OER and HER, so ensure your synthesis procedure correctly forms the desired coordination polymer [2] [3].
  • Q3: What are the best practices for sourcing and handling high-purity chemical precursors?

    • A: Beyond checking the CoA, it is advisable to audit suppliers for relevant quality certifications (e.g., ISO 9001). Develop a resilient supply chain strategy to avoid disruptions. Always treat the Safety Data Sheet (SDS) as a critical guide for proper handling, storage, and disposal, as impurities can be introduced through improper storage or contamination [4].

Knowledge Base Gaps and Next Steps

The information here provides a strong foundation, but specific details on synthesizing the HAB ligand itself are limited in the search results I obtained. To build a more comprehensive technical support center, you could:

  • Consult Specialized Literature: Perform a deeper search in chemistry databases (e.g., SciFinder, Reaxys) for papers detailing the synthesis of hexaaminobenzene, which often involves multi-step reactions like the nitration and subsequent reduction of benzene derivatives.
  • Emphasize Material Characterization: Strongly integrate characterization data (e.g., NMR, elemental analysis) for the intermediate and final products into your protocols. This is the most reliable way to confirm the identity and purity of your HAB before proceeding to MOF synthesis.

References

stabilizing hexaaminobenzene in aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is pure hexaaminobenzene (HAB) unstable? While specific data on isolated HAB is limited, its instability is understood from organic chemistry principles. Benzene rings gain stability from electron delocalization (resonance energy) [1] [2]. HAB, with six electron-withdrawing amine groups, significantly alters the electron distribution of the benzene ring. This makes the molecule highly reactive and susceptible to unwanted chemical reactions in solution, such as oxidation, leading to decomposition.

  • Q2: How can HAB be stabilized for use in experiments? The most effective method documented is to use it as a organic linker in a 2D conductive Metal-Organic Framework (MOF). In this structure, HAB molecules coordinate with metal ions like Cobalt (Co), forming a stable, extended planar network. This coordination stabilizes the reactive HAB ligand and also makes the entire framework electrically conductive [3] [4].

  • Q3: What is the role of the metal ion in stabilization? The metal ion (e.g., Co²⁺) plays a dual role:

    • Structural Integration: It forms strong coordinative bonds with the nitrogen atoms of the HAB linkers, creating a robust and stable layered structure that protects the HAB molecules [3].
    • Electronic Stabilization: The conjugative coordination between the metal and the organic linker contributes to the high electrical conductivity of the resulting material, which is crucial for electrochemical applications [3].
  • Q4: What are the proven performance characteristics of the stabilized HAB material (Co-HAB)? When stabilized in the Co-HAB MOF, the material exhibits excellent properties for sodium-ion storage [3]:

    • High Electrical Conductivity: Bulk conductivity of 1.57 S cm⁻¹.
    • High-Rate Capability: Delivers 214 mAh g⁻¹ within 7 minutes, or 152 mAh g⁻¹ in just 45 seconds.
    • High Mass Loading: Areal capacity increases linearly with mass loading, demonstrating 2.6 mAh cm⁻² with ~10 mg cm⁻² of active material.

Experimental Guide & Protocols

Core Stabilization Strategy: Synthesis of a 2D Co-HAB MOF

The following workflow illustrates the key steps and outcomes for stabilizing HAB within a metal-organic framework:

Start Start: Hexaaminobenzene (HAB) Linker M1 Step 1: Conjugative Coordination with Co(II) Ions Start->M1 M2 Step 2: Formation of 2D Planar Sheet Structure M1->M2 M3 Step 3: Stacking of Multiple Layers into a Bulk MOF M2->M3 Result Stabilized Product: 2D Conductive Co-HAB MOF M3->Result Outcome1 • Stabilization of HAB • Accessible redox sites Result->Outcome1 Outcome2 • High electrical conductivity (1.57 S cm⁻¹) Result->Outcome2 Outcome3 • High power capability for sodium storage Result->Outcome3

Detailed Protocol for Key Experiments

This section provides a methodology for evaluating the electrochemical performance of the synthesized Co-HAB MOF as an electrode material, based on the data from the search results [3].

Aim: To characterize the sodium-ion storage capability and stability of the Co-HAB MOF electrode.

1. Electrode Fabrication:

  • Slurry Preparation: Mix the synthesized Co-HAB MOF powder with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a suitable solvent to form a homogeneous slurry. Note that the literature mentions excellent performance with only a trace amount of conducting agent [3].
  • Coating: Coat the slurry onto a current collector (e.g., copper foil for sodium-ion battery anodes).
  • Drying: Dry the coated electrode in a vacuum oven at an elevated temperature (e.g., 100-120 °C) for several hours to remove the solvent completely.

2. Electrochemical Cell Assembly:

  • Assemble a coin cell or a three-electrode cell in an argon-filled glovebox.
  • Use the Co-HAB electrode as the working electrode, sodium metal as the counter/reference electrode, and a suitable sodium-ion electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene carbonate/diethyl carbonate).

3. Performance Testing:

  • Cyclic Voltammetry (CV): Perform CV at various scan rates to identify the redox reactions and investigate the charge storage mechanism.
  • Galvanostatic Charge/Discharge (GCD): Carry out GCD tests at different current densities to evaluate specific capacity, rate capability, and cycling stability.
  • Long-Term Cycling: Subject the electrode to repeated charge/discharge cycles (e.g., hundreds of cycles) at a fixed current density to assess its long-term durability.

The table below summarizes key quantitative performance data you can expect from a well-synthesized Co-HAB MOF electrode [3]:

Performance Metric Value Achieved Testing Condition
Bulk Electrical Conductivity 1.57 S cm⁻¹ --
Specific Capacity 214 mAh g⁻¹ Within 7 minutes
Specific Capacity 152 mAh g⁻¹ Within 45 seconds
Areal Capacity 2.6 mAh cm⁻² At ~9.6 mg cm⁻² mass loading

Troubleshooting Common Issues

  • Problem: Poor electrochemical performance or rapid capacity fade.

    • Potential Cause 1: Improper synthesis of the MOF, leading to incomplete coordination of HAB and thus insufficient stabilization.
    • Solution: Confirm the successful formation of the Co-HAB MOF using characterization techniques like Powder X-ray Diffraction (PXRD) to verify crystallinity and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm metal-linker bonding.
    • Potential Cause 2: The electrical conductivity of the bulk electrode is too low.
    • Solution: Ensure an optimal ratio of conductive agent in the electrode slurry. Although Co-HAB is intrinsically conductive, a small amount of additional conductor can improve overall electron transport.
  • Problem: Low mass loading on the electrode.

    • Potential Cause: The slurry viscosity or coating process is not optimized for thick, uniform films.
    • Solution: Optimize the solid content and binder ratio in the slurry. The literature shows that Co-HAB can achieve high performance even at high mass loadings (~10 mg cm⁻²), so the material itself is not the limiting factor [3]. Adjust the doctor-blade gap for a thicker coating.

References

storing hexaaminobenzene trihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications

The table below summarizes the key storage parameters gathered from the search results:

Parameter Specification Source
Recommended Temperature -20°C [1]
Appearance Light Grey to Brown Solid [1]
Hygroscopicity Hygroscopic [1]
Melting Point >117°C (decomposition); also reported as 255°C (decomposition) [2] [1]
Solubility DMSO (Slightly), Water (Slightly) [1]

Frequently Asked Questions

  • What is the correct chemical identity of this compound? The compound is known by several names, including 1,2,3,4,5,6-Benzenehexamine trihydrochloride and Hexaaminobenzene trihydrochloride. Its CAS Registry Number is 4444-26-2 (also referenced under 126521-82-2 in some sources) [2] [1] [3].

  • Why is it critical to store this compound at -20°C and protect it from air? The primary reason is the compound's hygroscopic nature, meaning it readily absorbs moisture from the air [1]. Storing it at low temperatures in a desiccated environment helps prevent hydrolysis and oxidative decomposition, which is essential for maintaining its purity and reactivity for synthetic applications [3] [4].

  • What are the main applications of this chemical? Hexaaminobenzene trihydrochloride is primarily used as a key synthon (synthetic building block). Its applications include:

    • Preparation of selective antagonists for human adenosine receptors [2] [1].
    • Synthesis of conductive two-dimensional Metal-Organic Frameworks (MOFs) for battery applications [5].
    • Synthesis of various nitrogen-containing aromatic compounds and polymers [3] [4].

Troubleshooting Guide

Observation Potential Cause Recommended Action
Color change or darkening of the solid Degradation due to exposure to moisture, air, or improper temperature. Verify storage conditions (-20°C, desiccated). Always allow the vial to reach room temperature in a desiccator before opening to prevent condensation. Check the integrity of the storage container.
Unexpected results in synthesis Decomposed or impure starting material. Use a fresh, properly stored batch. Analyze the material using techniques like NMR or HPLC to confirm purity before use in critical reactions.

Experimental Protocol: Verifying Storage Conditions

To ensure your storage practices are effective, you can perform the following checks:

  • Visual Inspection: Examine the solid for any changes in color or texture. The material should be a light grey to brown solid; significant darkening may indicate decomposition [1].
  • Melting Point Determination: Determine the melting point. A significant deviation from the reported decomposition range ( >117°C or 255°C) suggests a loss of purity or decomposition [2] [1].
  • Performance in a Test Reaction: Use a small amount of the stored material in a standard, well-established reaction. A noticeably lower yield compared to a fresh standard can indicate that the material has degraded.

Important Notes on Information Gaps

Please be aware of the following limitations in the available information:

  • The search results do not provide specific data on shelf-life under the recommended storage conditions.
  • Detailed compatibility information with various container materials (e.g., glass, plastic) is not available.
  • There is no specific information on safety data and handling beyond general hazard statements (H315-H319-H335) [1].

Diagram: Material Assessment Workflow

The diagram below outlines a logical workflow for assessing the quality of your stored hexaaminobenzene trihydrochloride.

Start Start: Assess Stored Hexaaminobenzene Trihydrochloride Step1 Visual Inspection Start->Step1 Decision1 Color and texture as expected? Step1->Decision1 Step2 Melting Point Test Decision2 Melting point within expected range? Step2->Decision2 Step3 Small-scale Test Reaction Decision3 Reaction yield acceptable? Step3->Decision3 Decision1->Step2 Yes Fail Do Not Use Material Likely Degraded Decision1->Fail No Decision2->Step3 Yes Decision2->Fail No Pass Material OK for Use Decision3->Pass Yes Decision3->Fail No

References

hexaaminobenzene vs other benzene multi-amines

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of HAB-based 2D-MOFs

The key advantage of HAB lies in its ability to form π-d conjugated coordination polymers with transition metals, resulting in materials with high electrical conductivity and stability—properties that are crucial for advanced applications [1].

The table below summarizes the properties and performance of various Transition Metal-HAB (TM-HAB) monolayers as investigated in theoretical and experimental studies.

Transition Metal Key Properties/Behavior Primary Applications Experimental Performance Data
Co (Cobalt) Metallic behavior; high thermal stability & tensile strength [2]. Oxygen Evolution Reaction (OER) [1]. OER: Overpotential of 310 mV @ 10 mA cm⁻² in 1 M KOH [1].
Cu (Copper) Perfect half-metallic behavior [2]. Spintronics [2]. N/A (Theoretical prediction) [2].
Cr (Chromium) Perfect half-metallic behavior [2]. Spintronics [2]. N/A (Theoretical prediction) [2].
Mn (Manganese) Perfect half-metallic behavior [2]. Spintronics [2]. N/A (Theoretical prediction) [2].
Ag (Silver) Perfect half-metallic behavior [2]. Spintronics [2]. N/A (Theoretical prediction) [2].
Ni (Nickel) Non-magnetic metallic behavior; high thermal stability & tensile strength [2]. Energy storage [2]. N/A (Theoretical prediction) [2].
Ti (Titanium) Effective CO₂ activation [3]. CO₂ Reduction Reaction (CO₂RR) to CH₄ [3]. CO₂RR: Limiting potential of 1.14 eV; Overpotential of 1.31 V [3].
Fe (Iron) Metallic behavior with low spin-polarization [2]. CO₂RR to HCHO, CH₃OH, CH₄ [3]. N/A (Theoretical prediction) [2] [3].
Zn (Zinc) N/A CO₂RR to HCOOH [3]. N/A (Theoretical prediction) [3].
Sc, V N/A CO₂RR to CH₄ [3]. N/A (Theoretical prediction) [3].

Experimental Protocols for Key Applications

For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments involving HAB-based materials.

Synthesis of Ultrathin Co-HAB Nanosheets

This protocol is adapted from the synthesis of ∼4.5 nm thick Co–HAB nanosheets for the Oxygen Evolution Reaction (OER) [1].

  • Method: A bottom-up approach involving coordination assembly between HAB ligands and cobalt ions.
  • Key Steps:
    • Dissolution: The HAB ligand and a cobalt salt (e.g., Co(NO₃)₂ or CoCl₂) are dissolved in a suitable solvent system.
    • Reaction: The solutions are combined and subjected to controlled conditions (e.g., specific temperature, time, and atmosphere) to facilitate the formation of the coordination polymer network.
    • Purification: The resulting solid product is collected and washed repeatedly with solvents to remove unreacted precursors and impurities.
    • Drying: The final product is dried to obtain the Co₃(HAB)₂ nanosheets.
Electrochemical Evaluation of OER Performance

This describes how the catalytic activity of the synthesized materials is measured [1].

  • Electrode Preparation: A catalyst ink is made by dispersing the Co-HAB nanosheets in a mixture of solvent (e.g., ethanol) and Nafion binder. This ink is then drop-cast onto a glassy carbon electrode and dried.
  • Test Conditions:
    • Electrolyte: 1 M KOH (aqueous solution).
    • Setup: Standard three-electrode electrochemical cell using the catalyst-coated electrode as the working electrode, a Hg/HgO electrode as the reference, and a graphite rod as the counter electrode.
  • Data Collection: Linear sweep voltammetry (LSV) is performed to obtain the polarization curve. The overpotential at a current density of 10 mA cm⁻² is a standard metric for comparing OER catalyst activity.
Computational Analysis of CO2 Reduction Reaction (CO2RR) Pathways

The data for many TM-HAB systems are derived from theoretical studies using Density Functional Theory (DFT), a common protocol in materials science [2] [3].

  • Software: Calculations are typically performed using packages like Dmol³ [3].
  • Parameters:
    • Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is used for electron exchange and correlation [3].
    • Dispersion Correction: van der Waals forces are accounted for using methods like Grimme's scheme to accurately model adsorption [3].
    • Solvation Model: The conductor-like screening model (COSMO) is used to simulate an aqueous electrolyte environment [3].
  • Energy Calculation: The Gibbs free energy change (ΔG) for each elementary step in the CO2RR pathway is calculated using the Computational Hydrogen Electrode (CHE) model. The step with the most positive ΔG determines the limiting potential and overpotential [3].

Application Workflows

The unique properties of HAB-based MOFs make them suitable for specific advanced applications. The following diagrams illustrate the experimental workflow for developing these materials and the logical relationship behind their function in spintronics.

1. Workflow for HAB-MOF Development and Testing

Start Start: Identify Target Application A Select Transition Metal Start->A B Synthesize TM-HAB MOF (e.g., Bottom-up method) A->B C Characterize Material (DFT, XRD, SEM, etc.) B->C D Perform Functional Test (OER, CO2RR, etc.) C->D E Evaluate Data & Assess Performance D->E E->A Optimize End Iterate or Conclude E->End

2. HAB's Role in Spintronic Device Function

A HAB Ligand Coordinates with Transition Metal (TM) B Forms 2D π-d Conjugated MOF Structure A->B C Electronic Structure Calculation via DFT B->C D Half-Metallic Behavior Identified C->D E One Spin Channel Metallic Other Semiconducting D->E F High Spin-Polarization at Fermi Level E->F G Ideal Candidate for Spintronic Applications F->G

Key Advantages of Hexaaminobenzene

The research indicates that HAB stands out for several reasons:

  • Excellent Charge Transport: The extended π-conjugation in 2D HAB-MOFs facilitates high electrical conductivity, which is vital for electrochemical devices [1].
  • Stable Active Sites: The MN₄ coordination structure in HAB-MOFs creates dense, well-defined, and stable active sites for catalysis, contributing to high durability [3] [1].
  • Tunable Functionality: The properties of the resulting MOF (e.g., electronic structure, catalytic selectivity) can be precisely tuned by changing the coordinated transition metal, as shown in the comparison tables [2] [3].

References

Comparison of Coordination Polymers from H2pdba and Other Linkers

Author: Smolecule Technical Support Team. Date: February 2026

The following guide objectively compares coordination polymers (CPs) assembled from the linker 4,4′-(pyridine-3,5-diyl)dibenzoic acid (H₂pdba) with other systems, based on recent experimental data [1] [2].

Synthesis Protocols

The synthesis of CPs is highly sensitive to reaction conditions. The methodologies below are cited from experimental sections of recent research.

  • Hydrothermal Synthesis for H₂pdba CPs [1]: Reaction mixtures containing metal(II) chloride precursors, H₂pdba, and optional coligands (e.g., 1,10-phenanthroline, 2,2'-bipyridine) in water. Heated in a Teflon-lined autoclave at 160 °C for 72 hours, followed by slow cooling at a rate of 10 °C per hour to facilitate crystallization.
  • Precipitation Synthesis for Flexible Linker CPs [2]: An aqueous solution of a metal(II) acetate (e.g., Zn, Cd) is dosed slowly (e.g., 0.2 mL/min) into a hot aqueous solution (85 °C) of a flexible ligand like p-xylylene-bis(2-mercaptoacetic) acid (H₂p-XBTA). The reaction proceeds for several hours (e.g., 3.5 hours) with constant stirring, resulting in crystalline powders.
Structural & Topological Comparison

The choice of metal and linker directly dictates the final structure and topology of the CP [3] [4]. The table below summarizes key characteristics from the literature.

Feature/Metric H₂pdba-based CPs [1] Flexible S,O-Heterodonor (p-XBT²⁻) CPs [2]
Typical Metals Mn(II), Co(II/III), Ni(II), Cu(II) Zn(II), Cd(II)
Linker Flexibility Adaptable angles between aromatic planes [1] Highly flexible thioaliphatic spacers [2]
Common Dimensionality 2D layers, 3D frameworks [1] 3D frameworks [2]
Example Topologies sql, hcb, tfk [1] cds (CdSO4-like network) [2]
Structural Influence Metal coordination geometry and coligands [1] Metal node and flexible linker conformation [2]
Catalytic Performance Data

Catalytic efficiency is a key metric for comparing CPs. The following data is from model reactions.

Knoevenagel Condensation (Benzaldehyde with Propanedinitrile) Catalyst: {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}ₙ (a 3D H₂pdba-based MOF) [1]

Metric Performance
Optimal Yield Up to 99% for 2-benzylidenemalononitrile [1]
Recyclability Yes, stable and reusable [1]
Key Advantage Excellent performance under mild conditions [1]
Experimental Workflow for CP Characterization

The pathway from synthesis to characterization involves several critical steps, as visualized below.

G start Start: Reactant Mixing (Metal Salt, Organic Linker, Solvent) synth Synthesis Method start->synth hydro Hydrothermal/Solvothermal synth->hydro precip Precipitation synth->precip crystal Crystallization hydro->crystal precip->crystal pxrd PXRD Analysis (Phase Purity, Crystallinity) crystal->pxrd scxrd Single-Crystal X-ray Diffraction (Precise Structure Determination) crystal->scxrd prop Property Evaluation (e.g., Catalytic Testing, Gas Sorption) pxrd->prop tga Thermal Analysis (TGA) (Stability Assessment) pxrd->tga Also for stability check scxrd->pxrd Simulated vs. Experimental scxrd->prop tga->prop

Diagram 1: Pathway for synthesizing and characterizing coordination polymers.

References

Common Characterization Techniques for Metal Complexes

Author: Smolecule Technical Support Team. Date: February 2026

Technique Primary Application in Characterization Typical Data Output
X-ray Diffraction (XRD) [1] Determining solid-state molecular structure and geometry. Bond lengths, bond angles, coordination geometry.
FT-IR Spectroscopy [1] Identifying functional groups and metal-ligand bonding. Vibrational frequencies of key bonds (e.g., M-N).
UV-Vis Spectroscopy [1] [2] Probing electronic structure and electronic transitions. Absorption peaks indicating d-d transitions or charge transfer.
X-ray Emission Spectroscopy [2] Determining electronic spin states of the metal center. Information on spin multiplicity (e.g., high-spin vs. low-spin).
Elemental Analysis Confirming the bulk elemental composition of the complex. Weight percentages of C, H, N, and metal.
Thermal Analysis (TGA) [1] Assessing thermal stability and decomposition steps. Weight loss profiles indicating decomposition temperatures.

Generalized Experimental Protocols

For a comparative guide, you would typically apply the following protocols to each metal complex you are studying. Consistency in experimental conditions is key for a fair comparison.

  • Sample Preparation: Complexes are typically synthesized by reacting benzenehexamine with metal salts in a suitable solvent (e.g., water, alcohols). The resulting solid product is often purified by recrystallization to obtain a pure sample for characterization [3] [4].
  • Experimental Workflow: A logical sequence for characterization often follows the workflow below, which ensures that information from one technique informs the next.

G Start Sample Synthesis (Purified Complex) A Elemental Analysis Start->A Confirms composition F Thermal Analysis (TGA) Start->F Assesses stability B FT-IR Spectroscopy A->B Probes bonding and structure C UV-Vis Spectroscopy B->C Reveals electronic properties E X-ray Emission/Spectroscopy B->E Determines spin state D X-ray Diffraction (XRD) C->D Determines definitive molecular structure End Data Synthesis and Comparison D->End E->End F->End

  • Detailed Methodologies:
    • Single-Crystal X-ray Diffraction (SCXRD): A suitable single crystal of the complex is mounted on a diffractometer. Data collection involves measuring the intensity of X-rays diffracted by the crystal at different angles. The resulting data is processed to solve and refine the three-dimensional structure of the complex [1].
    • FT-IR Spectroscopy: A small amount of the complex is ground with KBr and pressed into a pellet, or measured using an ATR attachment. The infrared spectrum is collected over a range (e.g., 4000-400 cm⁻¹). The spectrum of the free ligand (benzenehexamine) is compared to that of the metal complex to identify shifts in key vibrational modes (like C-N and N-H stretches), which indicate coordination to the metal [1].
    • UV-Vis Spectroscopy: The complex is dissolved in a suitable solvent at a known concentration, and its absorption spectrum is recorded. The data is analyzed to identify absorption bands corresponding to ligand-field transitions (d-d transitions) or ligand-to-metal charge transfer (LMCT) bands, which provide information on the geometry and electronic environment of the metal center [2].

References

XRD in Hexaaminobenzene-Based Material Analysis

Author: Smolecule Technical Support Team. Date: February 2026

X-ray Diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of crystalline materials [1]. For hexaaminobenzene (HAB) coordination polymers, XRD is crucial for confirming the successful formation of the crystal lattice.

  • Purpose in HAB Analysis: Researchers use XRD to identify the crystalline phases present and to gain insights into the crystal structure of the synthesized two-dimensional polymers [2] [3].
  • Typical Findings: Studies on conductive cobalt-hexaaminobenzene nanosheets (Co–HAB-NSs) have reported flat XRD patterns. This is often attributed to an amorphous crystal structure or the ultrathin nature of the nanosheets, which can result in very weak and diffuse diffraction signals [2].
  • Complementary Techniques: To build a comprehensive picture of the material's structure, researchers typically pair XRD with other characterization methods. For HAB-based polymers, these often include [2]:
    • FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., N-H, C-N, C=C).
    • XPS (X-ray Photoelectron Spectroscopy): To determine the elemental composition and chemical states.
    • SEM/TEM (Scanning/Transmission Electron Microscopy): To visualize morphology and sheet structure.
    • AFM (Atomic Force Microscopy): To measure the thickness of the nanosheets.

XRD Experimental Protocol for Material Characterization

The general workflow for conducting powder XRD analysis, which is commonly applied to polycrystalline materials like HAB-based polymers, is outlined below.

cluster_1 XRD Analysis Workflow Sample Preparation Sample Preparation Data Collection Data Collection Sample Preparation->Data Collection Sample Preparation->Data Collection Peak Identification Peak Identification Data Collection->Peak Identification Data Collection->Peak Identification Structural Analysis Structural Analysis Peak Identification->Structural Analysis Peak Identification->Structural Analysis

The typical steps involved are:

  • Sample Preparation:

    • The synthesized material is ground into a fine powder to ensure a random orientation of countless microcrystals [4].
    • The powder is then packed into a sample holder and leveled to create a flat, uniform surface for analysis [4].
  • Data Collection:

    • The sample is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam (commonly from a copper source, Cu Kα λ = 1.5418 Å) [1].
    • The instrument rotates the sample and detector through a range of angles, measuring the intensity of the diffracted X-rays at each angle (2θ) to produce a diffractogram [1] [4].
  • Peak Identification & Structural Analysis:

    • The positions of the diffraction peaks (2θ) are analyzed using Bragg's law (nλ = 2d sin θ) to calculate the interplanar spacing (d-spacing) within the crystal lattice [1].
    • The measured pattern is compared against extensive databases of known crystal structures, such as those from the International Centre for Diffraction Data (ICDD), for phase identification [4].
    • For more advanced analysis, techniques like Rietveld refinement can be used to determine precise structural parameters, even for known structures, from powder XRD data [4].

A Guide to Choosing the Right XRD Technique

When planning an XRD analysis, a key decision is whether to use Single-Crystal XRD (SCXRD) or Powder XRD (PXRD). The choice significantly impacts the type and quality of structural information you can obtain [4].

Factor Single-Crystal XRD (SCXRD) Powder XRD (PXRD)
Sample Type Requires a single, high-quality crystal (typically >50 μm) [4]. Works with a microcrystalline powder [4].
Structural Information Provides high-resolution data, including precise atomic positions and bond lengths [4]. Excellent for phase identification and determining lattice parameters; less direct atomic detail [4].
Primary Applications Determining new and complex crystal structures from scratch [4]. Identifying crystalline phases, monitoring phase transformations, and quality control [4].
Key Limitations Difficulty in growing suitable single crystals for some materials [4]. Peak overlap can complicate analysis of complex mixtures; lower resolution than SCXRD [4].

References

Experimental Protocols for Thermal Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

To objectively compare thermal stability, researchers typically use the following analytical techniques. Here are the standard experimental protocols:

  • Differential Scanning Calorimetry (DSC)

    • Purpose: Directly measures thermal transition temperatures (e.g., melting point, glass transition) and the enthalpy (ΔH) of unfolding or decomposition [1].
    • Detailed Methodology:
      • Instrument Start-up: Power on the DSC and pressurize the sample and reference cells with an inert gas (e.g., Nitrogen at ~45 psi) to prevent bubble formation [1].
      • Sample Preparation: Dialyze the protein sample (or dissolve your compound) into the desired buffer or solvent. Determine and adjust the sample concentration (a working range of 0.5 - 1 mg/mL is common for proteins). Degas the sample to remove microbubbles [1].
      • Loading: Load the sample and a reference (the matched buffer or solvent) into the instrument, often using an automated 96-well plate system [1].
      • Parameter Setup: Program a temperature ramp (e.g., from 5°C to 120°C or higher, depending on the expected stability). Set the instrument to clean cells with detergent between runs [1].
      • Data Analysis: The resulting thermogram provides the melting temperature (Tm, the midpoint of the transition) and the enthalpy change (ΔH, the area under the transition peak) [1].
  • Thermogravimetric Analysis (TGA)

    • Purpose: Measures the temperature at which a material experiences a certain percentage of weight loss, typically 5%, indicating its thermal decomposition threshold [2] [3].
    • Methodology: A small sample is heated (e.g., from 30°C to 800°C) under an inert nitrogen atmosphere, and its mass is continuously recorded [2] [3].

Template for Data Presentation and Comparison

When you obtain data for HAB and its derivatives, you can structure it clearly in tables. Below are hypothetical examples of how to present DSC and TGA data.

Table 1: Thermal Transition Data from Differential Scanning Calorimetry (DSC)

Compound Melting Temperature (Tm) (°C) Enthalpy Change (ΔH) (kJ/mol) Observation
HAB [Your Data Here] [Your Data Here] Single, sharp transition
Derivative A ... ... Broader transition, suggests less cooperative unfolding
Derivative B ... ... Two distinct transition peaks

Table 2: Thermal Decomposition Data from Thermogravimetric Analysis (TGA)

Compound 5% Weight Loss Temperature (°C) 10% Weight Loss Temperature (°C) Char Yield at 800°C (%)
HAB [Your Data Here] [Your Data Here] [Your Data Here]
Derivative A ... ... ...
Derivative B ... ... ...

Visualizing the Experimental Workflow

To clearly communicate the experimental process for determining thermal stability, you can use a flowchart. The diagram below, generated using Graphviz DOT language, outlines the key steps in a DSC experiment.

G Start Start DSC Experiment Inst Instrument Setup: - Pressurize with N₂ gas - Fill cleaning agent reservoirs - Set sample holder to 5°C Start->Inst Prep Sample Preparation: - Dialyze/Dissolve sample - Determine concentration - Degas to remove bubbles Load Load Sample & Reference into autosampler plate Prep->Load Inst->Prep Param Set Parameters: - Define temperature ramp - Enable cell cleaning Load->Param Run Run DSC Scan Param->Run Data Data Analysis: - Determine Tm from peak - Calculate ΔH from area Run->Data End End Data->End

DSC Thermal Stability Workflow

Suggestions for Finding Specific Data

Since the specific data for HAB was not available in my search, here are suggestions for how you can find it:

  • Search Scientific Databases: Use specialized databases like SciFinder, Reaxys, or PubMed. Searching for "HAB thermal stability" or "HAB DSC" may yield relevant journal articles.
  • Review Patent Literature: Patents in pharmaceutical development or material science often contain detailed experimental data on compound properties.
  • Consult Chemical Suppliers: Companies that sell fine chemicals or building blocks for drug development sometimes provide analytical data sheets for their products, which may include DSC or TGA results.

References

HAB performance in energy storage applications

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Comparison Guide

Without a clear definition for "HAB," preparing a definitive comparison guide is challenging. Here are some steps you can take to move forward:

  • Clarify the "HAB" Acronym: The term "HAB" could stand for different technologies. Confirming its full name is the essential first step. It might refer to a specific type of Hybrid Aqueous Battery, a Hydrogen-Assisted Battery concept, or another technology not prominently covered in the search results.
  • Explore Established Alternatives: The search results did reveal detailed performance data on several major energy storage technologies that are highly relevant to researchers. You can use the information below on established technologies as a reference for the structure and content of your future comparison guide.

The following table summarizes key performance metrics for prominent energy storage technologies based on the search results. Please note that these are general metrics for each technology category, not a direct comparison to "HAB."

Technology Key Performance Metrics Advantages Disadvantages / Challenges

| Solid-State Batteries | • Energy density: 2-2.5x Li-ion [1] • Charging: 0-80% in <15 min [1] | • Greater safety (solid electrolyte) [1] • Faster charging [1] | • Complex manufacturing [1] • Emerging substitutes (e.g., Li-S) [1] | | Lithium-Ion (LFP/NMC) | • Round-trip efficiency: 90-95% [2] • Cycle life: LFP (8,000+ cycles) [2] | • High energy density [2] • Mature supply chain | • Thermal runaway risk [2] • Calendar aging [2] | | Hybrid Energy Storage (HESS) | • Combines technologies (e.g., battery + ultracapacitor) [1] | • Improved resource utilization [1] • Cost-cutting opportunities [1] | • Limited energy production [1] • Complex energy management [1] | | Long-Duration Storage (LDES) | • Discharge: >10 hours [1] | • Energy arbitrage (seasonal shifting) [1] • Resiliency support [1] | • High cost [1] • Technology readiness varies [1] | | Latent Heat Storage (LHTES) | • Y-fins reduced charging time by 91.63% and discharging by 83.03% (vs. no-fin) [3] | • High energy storage density [3] • Isothermal operation [3] | • Low PCM thermal conductivity (requires enhancers like fins) [3] |

Example Experimental Protocol for Reference

To help structure your guide, here is a detailed experimental methodology from a recent study on enhancing Latent Heat Thermal Energy Storage (LHTES), which exemplifies the kind of procedural detail valuable to researchers [3].

  • 1. Objective: To experimentally evaluate and compare the thermal performance of different branched fin configurations (radial, Y-shaped, snowflake) during the charging (melting) and discharging (solidification) processes of a PCM [3].
  • 2. Materials:
    • PCM: Rubitherm RT-55 [3].
    • Container: A vertical cylindrical enclosure [3].
    • Fins: Fabricated from copper. The study compared a zero-fin baseline against four-fin and six-fin arrangements of radial, Y-, and snowflake shapes. A key controlled variable was using the same volume of copper for all four-fin configurations [3].
  • 3. Experimental Setup & Procedure:
    • The LHTES unit was charged by circulating a hot Heat Transfer Fluid (HTF) through a central pipe, transferring heat to the PCM via the fins [3].
    • The system was discharged by circulating a cold HTF to extract heat, causing the PCM to solidify [3].
    • Temperature sensors were placed throughout the PCM to monitor the phase change process [3].
  • 4. Data Collection & Analysis:
    • Primary Metrics: Total charging and discharging time for the system [3].
    • Secondary Metrics: System energy response during the processes [3].
    • Comparison Basis: Performance of each fin configuration was compared against the no-fin benchmark to calculate percentage reduction in phase change times [3].

Suggested Workflow for Creating Your Guide

Based on the information available, the following diagram outlines a logical workflow for developing your comparison guide.

Start Start: Identify Need for Comparison Guide Step1 Clarify Subject (Define 'HAB') Start->Step1 Step2 Identify Key Competitors Step1->Step2 Step3 Define Performance Metrics & Protocols Step2->Step3 Step4 Gather Quantitative Data Step3->Step4 Step5 Synthesize & Structure into Guide Step4->Step5 End Publish Objective Comparison Guide Step5->End

References

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Wikipedia

Benzenehexamine

Dates

Last modified: 08-15-2023

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